GSK3787
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-chloro-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3S/c16-12-4-1-10(2-5-12)14(22)20-7-8-25(23,24)13-6-3-11(9-21-13)15(17,18)19/h1-6,9H,7-8H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUIMTGOQCQTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384175 | |
| Record name | GSK3787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188591-46-0 | |
| Record name | GSK-3787 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK3787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK3787 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-3787 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD8MJ95LTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of GSK3787 on PPAR-β/δ
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GSK3787, a selective and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor-β/δ (PPAR-β/δ). This document details the molecular interactions, downstream effects on gene expression, and key experimental data that define its pharmacological profile.
Core Mechanism of Action: Irreversible Antagonism
This compound acts as a potent and selective antagonist of PPAR-β/δ.[1][2][3] Its primary mechanism involves the formation of a covalent bond with a specific cysteine residue, Cys249, located within the ligand-binding pocket of the PPAR-β/δ protein.[4][5] This irreversible binding locks the receptor in an inactive conformation, preventing the conformational changes necessary for the recruitment of co-activators and subsequent activation of target gene transcription.[5][6]
Selectivity Profile
This compound exhibits high selectivity for PPAR-β/δ over the other PPAR isoforms, PPAR-α and PPAR-γ. In vitro ligand displacement assays have shown no measurable affinity for either PPAR-α or PPAR-γ at concentrations where it potently inhibits PPAR-β/δ.[1][4] While some studies have noted weak agonistic and antagonistic activities towards PPAR-γ at higher concentrations, the efficacy of this compound as a PPAR-β/δ antagonist is markedly higher.[5][6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency and pharmacokinetic profile.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Species | Value | Assay Type | Reference(s) |
| pIC50 | Human | 6.6 | Ligand Displacement Assay | [1] |
| IC50 | Human | ~126 nM | Reporter Gene Assay (inhibition of GW501516-induced activation) | |
| pIC50 (vs. PPAR-α) | Human | < 5 | Ligand Displacement Assay | [1] |
| pIC50 (vs. PPAR-γ) | Human | < 5 | Ligand Displacement Assay | [1] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose | Value | Unit | Reference(s) |
| Cmax | Oral | 10 mg/kg | 2.2 ± 0.4 | µM | [2] |
| Tmax | Oral | 10 mg/kg | Not Reported | - | |
| Half-life (t½) | Oral | 10 mg/kg | 2.5 ± 1.1 | hours | [2] |
| Bioavailability (F) | Oral vs. IV | 10 mg/kg (oral), 0.5 mg/kg (IV) | 77 ± 17 | % | [4] |
| Clearance (CL) | Intravenous | 0.5 mg/kg | 39 ± 11 | (mL/min)/kg | [4] |
| Volume of Distribution (Vss) | Intravenous | 0.5 mg/kg | 1.7 ± 0.4 | L/kg | [4] |
Impact on Downstream Signaling and Gene Expression
Activation of PPAR-β/δ by an agonist leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[7] Key target genes of PPAR-β/δ include those involved in fatty acid metabolism and energy homeostasis, such as Angiopoietin-like 4 (ANGPTL4) and Adipose Differentiation-Related Protein (ADRP).[5]
This compound effectively antagonizes the agonist-induced upregulation of these target genes. In various cell lines, including human skeletal muscle cells, fibroblasts, and keratinocytes, this compound has been shown to inhibit the expression of ANGPTL4 and ADRP stimulated by PPAR-β/δ agonists like GW0742 and GW501516.[1][5] This inhibition of gene expression is a direct consequence of this compound's ability to prevent the recruitment of PPAR-β/δ to the PPREs of these genes, as demonstrated by Chromatin Immunoprecipitation (ChIP) assays.[2][5]
Visualizing the Molecular Interactions and Experimental Workflows
Signaling Pathways and Mechanism of Action
Caption: this compound irreversibly antagonizes PPAR-β/δ activation.
Experimental Workflows
Caption: Luciferase reporter assay workflow.
Caption: ChIP-qPCR experimental workflow.
Caption: TR-FRET co-regulator recruitment assay workflow.
Detailed Experimental Protocols
Luciferase Reporter Gene Assay
This assay quantifies the ability of this compound to inhibit agonist-induced transcriptional activation of a reporter gene under the control of PPREs.
Materials:
-
HEK293T or other suitable host cells
-
PPAR-β/δ expression vector (e.g., pCMX-hPPARβ/δ)
-
PPRE-driven luciferase reporter vector (e.g., pGL3-PPREx3-tk-luc)
-
Control vector for transfection efficiency (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine® 2000)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
PPAR-β/δ agonist (e.g., GW501516)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPAR-β/δ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours at 37°C in a CO2 incubator.
-
Treatment: Following incubation, replace the medium with fresh medium containing the test compounds. Include wells for vehicle control, agonist alone, this compound alone, and a combination of agonist and this compound at various concentrations.
-
Incubation: Incubate the treated cells for an additional 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of the agonist treatment relative to the vehicle control and determine the inhibitory effect of this compound.
Chromatin Immunoprecipitation (ChIP)-qPCR Assay
This technique is used to determine the in vivo association of PPAR-β/δ with the promoter regions of its target genes and how this is affected by this compound.
Materials:
-
Cells or tissues expressing PPAR-β/δ
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, protease inhibitors)
-
Dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Wash buffers (low salt, high salt, LiCl wash)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
Anti-PPAR-β/δ antibody for ChIP
-
IgG control antibody
-
Protein A/G magnetic beads
-
qPCR primers for the PPRE region of target genes (e.g., ANGPTL4) and a negative control region
-
SYBR Green qPCR Master Mix
-
Real-time PCR system
Protocol:
-
Cross-linking: Treat cells or tissues with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Lyse the cells to release the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-PPAR-β/δ antibody or an IgG control antibody.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with Proteinase K to digest the proteins.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the PPRE regions of target genes.
-
Data Analysis: Calculate the amount of target DNA immunoprecipitated as a percentage of the input DNA and compare the enrichment between different treatment groups.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-regulator Recruitment Assay
This assay measures the ability of this compound to prevent the agonist-induced interaction between the PPAR-β/δ ligand-binding domain (LBD) and a co-regulator peptide.
Materials:
-
GST-tagged PPAR-β/δ LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled co-activator or co-repressor peptide (acceptor fluorophore)
-
TR-FRET assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA)
-
PPAR-β/δ agonist (e.g., GW501516)
-
This compound
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Protocol:
-
Reagent Preparation: Prepare solutions of the GST-PPAR-β/δ LBD, Tb-anti-GST antibody, and fluorescein-labeled co-regulator peptide in TR-FRET assay buffer.
-
Compound Dispensing: Dispense test compounds (agonist, this compound, and agonist + this compound) at various concentrations into the wells of a 384-well plate.
-
Addition of Receptor and Donor: Add a mixture of the GST-PPAR-β/δ LBD and the Tb-anti-GST antibody to each well.
-
Addition of Acceptor: Add the fluorescein-labeled co-regulator peptide to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
TR-FRET Measurement: Measure the time-resolved fluorescence at two wavelengths: the donor emission (e.g., ~495 nm) and the acceptor emission (e.g., ~520 nm) after excitation at ~340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A high ratio indicates proximity of the donor and acceptor, signifying co-regulator recruitment. Plot the TR-FRET ratio against the compound concentration to determine the IC50 of this compound for inhibiting the agonist-induced interaction.
Conclusion
This compound is a highly selective and potent irreversible antagonist of PPAR-β/δ. Its mechanism of action, centered on the covalent modification of Cys249 within the receptor's ligand-binding pocket, provides a durable and specific inhibition of PPAR-β/δ signaling. This leads to the effective blockade of agonist-induced target gene expression. The data and protocols presented in this guide offer a comprehensive resource for researchers studying PPAR-β/δ biology and for professionals involved in the development of novel therapeutics targeting this nuclear receptor.
References
- 1. apexbt.com [apexbt.com]
- 2. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK 3787 | PPARδ | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
GSK3787: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Published: December 8, 2025
This technical guide provides an in-depth overview of the discovery and preclinical development of GSK3787, a selective and irreversible antagonist of the peroxisome proliferator-activated receptor delta (PPARδ). The information is compiled from peer-reviewed scientific literature and available chemical data.
Introduction
This compound, with the chemical name 4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide, is a potent and selective tool compound for studying the biological functions of PPARδ.[1] PPARs are a group of nuclear receptors that play crucial roles in metabolism and cellular differentiation. While agonists of PPARs have been investigated for various therapeutic indications, the development of antagonists like this compound has provided researchers with essential tools to probe the physiological and pathological roles of PPARδ. This document outlines the key milestones in its discovery and preclinical characterization.
Discovery and Development Timeline
The development of this compound has been centered on its utility as a research tool rather than a clinical candidate. As such, its development timeline is primarily marked by its initial disclosure in the scientific literature.
Key Milestones:
-
February 25, 2010: The first public disclosure and detailed characterization of this compound is published in the Journal of Medicinal Chemistry by Shearer et al. from GlaxoSmithKline.[2] This paper establishes its identity as a potent and selective PPARδ antagonist.
-
Post-2010: this compound becomes commercially available from various chemical suppliers and is subsequently used in numerous preclinical studies to investigate the role of PPARδ in various biological processes.
To date, there is no publicly available information indicating that this compound has been investigated in human clinical trials. Searches of clinical trial registries, including ClinicalTrials.gov, have not yielded any results for this compound. Its development appears to be confined to a preclinical, research-oriented setting.
Mechanism of Action
This compound is a selective and irreversible antagonist of PPARδ.[3] It exerts its effect by covalently binding to cysteine 249 (Cys249) within the ligand-binding pocket of the PPARδ receptor.[2] This irreversible binding blocks the transcriptional activity of PPARδ, thereby inhibiting the expression of its target genes.[2]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of PPARδ signaling.
Caption: this compound irreversibly binds to PPARδ, preventing its activation.
Preclinical Pharmacology
This compound has been extensively characterized in a variety of in vitro and in vivo preclinical models.
In Vitro Studies
Binding Affinity and Selectivity:
This compound demonstrates high selectivity for PPARδ over other PPAR subtypes.
| Receptor | pIC50 |
| hPPARδ | 6.6 |
| hPPARα | < 5 |
| hPPARγ | < 5 |
| h: human |
Functional Activity:
In cell-based assays, this compound effectively antagonizes the activity of PPARδ agonists. For example, in human skeletal muscle cells, 1 µM of this compound was shown to effectively antagonize the agonist-stimulated transcription of carnitine palmitoyltransferase 1a (CPT1a) and pyruvate dehydrogenase kinase 4 (PDK4).[3]
In Vivo Studies
Pharmacokinetics in Mice:
Pharmacokinetic studies in male C57BL/6 mice have demonstrated that this compound possesses properties suitable for in vivo use.
| Parameter | Intravenous (0.5 mg/kg) | Oral (10 mg/kg) |
| Clearance (CL) | 39 ± 11 (mL/min)/kg | - |
| Volume of Distribution (Vss) | 1.7 ± 0.4 L/kg | - |
| Cmax | - | 881 ± 166 ng/mL |
| AUCinf | - | 3343 ± 332 h*ng/mL |
| Half-life (t1/2) | - | 2.7 ± 1.1 h |
| Bioavailability (F) | - | 77 ± 17% |
Pharmacodynamic Effects:
Oral administration of this compound has been shown to antagonize ligand-induced gene expression in vivo. In wild-type mice, co-administration of 10 mg/kg of this compound effectively prevented the GW0742-induced expression of Angiopoietin-like 4 (Angptl4) and Adipose differentiation-related protein (Adrp) mRNA in the colon epithelium.[3]
Experimental Protocols
This section provides a summary of the key experimental methodologies used in the characterization of this compound, as described in the cited literature.
Ligand Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for PPAR subtypes.
Methodology: A competitive radioligand binding assay is typically used. This involves incubating the recombinant PPAR ligand-binding domain (LBD) with a constant concentration of a radiolabeled PPAR agonist (e.g., [³H]-GW501516) and varying concentrations of the unlabeled competitor compound (this compound). The amount of radioligand bound to the receptor is then measured, and the IC50 value (the concentration of the competitor that inhibits 50% of the radioligand binding) is calculated. This is then converted to a pIC50 value (-log(IC50)).
Cell-Based Reporter Gene Assays
Objective: To assess the functional antagonist activity of this compound.
Methodology: A common method involves co-transfecting cells (e.g., HEK293) with an expression vector for the full-length PPAR receptor and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene. The cells are then treated with a PPAR agonist in the presence or absence of this compound. The antagonist activity is determined by measuring the inhibition of agonist-induced luciferase expression.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound.
Methodology: Male C57BL/6 mice are administered this compound either intravenously or orally. Blood samples are collected at various time points post-administration. The concentration of this compound in the plasma is then quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters are then calculated from the resulting concentration-time data.
Experimental Workflow
The following diagram outlines a typical preclinical workflow for characterizing a compound like this compound.
Caption: A typical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a well-characterized, selective, and irreversible PPARδ antagonist that has proven to be a valuable tool for preclinical research. Its discovery and detailed characterization have enabled numerous studies aimed at elucidating the complex biological roles of PPARδ. While its development has not progressed into the clinical arena, its contribution to the fundamental understanding of PPARδ biology is significant. This technical guide provides a comprehensive summary of the key data and methodologies related to the discovery and preclinical development of this compound.
References
- 1. biomall.in [biomall.in]
- 2. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (this compound), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide CAS#: 188591-46-0 [m.chemicalbook.com]
GSK3787: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3787 is a potent, selective, and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies associated with this compound. Its utility as a tool compound in elucidating the biological functions of PPARδ is well-documented, making a thorough understanding of its characteristics essential for researchers in metabolic diseases, oncology, and related fields.
Chemical Identity and Structure
This compound, with the systematic IUPAC name 4-chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]-benzamide, is a synthetic small molecule.[3] It was developed as a highly selective tool for probing PPARδ signaling pathways.[4]
The chemical structure of this compound is presented below:
Figure 1: Chemical structure of this compound.[5][6]
Chemical Identifiers
A summary of the key chemical identifiers for this compound is provided in Table 1 for easy reference.
| Identifier | Value |
| IUPAC Name | 4-chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide[3] |
| CAS Number | 188591-46-0[1][3][7] |
| Molecular Formula | C₁₅H₁₂ClF₃N₂O₃S[1][2][3][7] |
| Molecular Weight | 392.78 g/mol [1][2][3] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl[1] |
| InChI Key | JFUIMTGOQCQTPF-UHFFFAOYSA-N[3] |
Physicochemical Properties
This compound is typically supplied as a white to off-white crystalline solid.[2][3] Its solubility and storage conditions are critical for experimental design and are summarized in Table 2.
Physicochemical Data
| Property | Value |
| Physical Form | Crystalline solid[3] |
| Purity | ≥95% to >98%[3] |
| Solubility | DMSO: up to 100 mM DMF: 3 mg/mL[3] DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL[3] |
| Storage (Solid) | -20°C for up to 3 years[2] |
| Storage (In Solvent) | -80°C for up to 2 years[2] |
Pharmacological Properties
This compound is characterized by its selective and irreversible antagonism of PPARδ. Its pharmacological profile makes it a valuable tool for in vitro and in vivo studies.
Mechanism of Action
This compound acts as an irreversible antagonist of PPARδ by forming a covalent bond with a specific cysteine residue (Cys249) located within the ligand-binding pocket of the receptor.[1][4][5] This covalent modification prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of PPARδ target genes.[1][4]
The general signaling pathway of PPARδ activation and its inhibition by this compound is illustrated in the diagram below.
Potency and Selectivity
This compound is a potent antagonist for PPARδ with a pIC₅₀ of 6.6 (equivalent to an IC₅₀ of approximately 130 nM).[1][2] It exhibits high selectivity, showing no measurable affinity for the other PPAR isoforms, PPARα and PPARγ, at concentrations where it effectively blocks PPARδ (pIC₅₀ < 5).[1][2][3] While some studies note a very weak agonist and antagonist effect on PPARγ, the efficacy for this interaction is markedly lower than its potent antagonism of PPARδ.[5][8][9]
Pharmacological Profile Summary
| Parameter | Value | Species |
| Target | Peroxisome Proliferator-Activated Receptor δ (PPARδ)[1][2] | Human, Mouse[1][2] |
| Activity | Irreversible Antagonist[1][2][5][10] | N/A |
| pIC₅₀ | 6.6[1][2] | Human |
| IC₅₀ | ~130 nM | Human |
| Selectivity | No measurable affinity for PPARα or PPARγ (pIC₅₀ < 5)[1][2][3] | Human |
Pharmacokinetic Properties
Studies in C57BL/6 mice have demonstrated that this compound possesses pharmacokinetic properties suitable for in vivo research. It is orally active and achieves effective concentrations in serum.[2]
Pharmacokinetic Parameters in Mice
| Parameter | Route | Dose | Value |
| Cₘₐₓ | Oral | 10 mg/kg | 2.2 ± 0.4 µM (881 ± 166 ng/mL)[2][5] |
| T₁/₂ | Oral | 10 mg/kg | 2.5 ± 1.1 h (or 2.7 ± 1.1 h)[2][5] |
| AUCᵢₙf | Oral | 10 mg/kg | 3343 ± 332 h*ng/mL[2] |
| Bioavailability (F) | Oral | 10 mg/kg | 77 ± 17%[2] |
| Clearance (CL) | IV | 0.5 mg/kg | 39 ± 11 (mL/min)/kg[2] |
| Volume of Distribution (Vss) | IV | 0.5 mg/kg | 1.7 ± 0.4 L/kg[2] |
Key Experimental Protocols
The characterization of this compound has involved a range of in vitro and in vivo experimental techniques. The methodologies for several key assays are outlined below.
In Vitro Reporter Gene Assay
This assay is used to determine the functional activity of this compound on PPAR-dependent transactivation.
-
Objective: To measure the ability of this compound to antagonize ligand-induced activation of PPARα, PPARβ/δ, and PPARγ.
-
Methodology:
-
NIH-3T3 cells are transiently transfected with reporter vectors for each PPAR isoform.[5][11]
-
Cells are treated for 24 hours with a known PPAR agonist (e.g., GW501516 for PPARβ/δ) in the presence or absence of this compound (e.g., 1.0 µM).[5][11]
-
Reporter activity (e.g., luciferase) is measured to quantify the level of gene transactivation.[11]
-
Antagonism is determined by the reduction in agonist-induced reporter activity in the presence of this compound.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay assesses the ability of this compound to modulate the interaction between PPARs and their coregulator peptides.
-
Objective: To confirm that this compound's antagonism involves altering the recruitment of coactivator or corepressor peptides to the PPAR ligand-binding domain (LBD).
-
Methodology:
-
Recombinant GST-tagged PPAR LBD is incubated with a terbium-labeled anti-GST antibody.[11]
-
A fluorescein-labeled coregulator peptide (either a coactivator or corepressor) is added to the mixture, along with a PPAR agonist and/or this compound.[11]
-
The interaction between the LBD and the peptide brings the terbium and fluorescein into close proximity, allowing for FRET.
-
The TR-FRET signal is measured to quantify the level of interaction. A decrease in the agonist-induced signal for coactivator binding in the presence of this compound indicates antagonism.
-
Gene Expression Analysis (In Vivo)
This protocol is used to confirm the in vivo efficacy of this compound in antagonizing PPARδ-mediated gene expression.
-
Objective: To measure the effect of orally administered this compound on the expression of PPARδ target genes (e.g., Angptl4, Adrp) in a specific tissue.
-
Methodology:
-
Wild-type and Pparβ/δ-null mice are assigned to treatment groups: Vehicle, PPARβ/δ agonist (e.g., GW0742, 10 mg/kg), this compound (10 mg/kg), or a combination of agonist and this compound.[5]
-
Compounds are administered by oral gavage.[5]
-
After a set time (e.g., 3 hours), animals are euthanized, and target tissues (e.g., colon epithelium) are collected.[5]
-
Total RNA is isolated from the tissue using a standard method like TRIzol reagent.[5]
-
Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of target genes.
-
Results are normalized to a housekeeping gene, and the fold change in expression relative to the vehicle control group is calculated.[5]
-
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if the changes in gene expression are due to altered binding of the PPARβ/δ protein to the promoter regions of its target genes.
-
Objective: To measure the occupancy of PPARβ/δ on the promoter regions of target genes like Angptl4 and Adrp in response to treatment.
-
Methodology:
-
Following in vivo treatment as described in section 5.3, tissue samples are collected and treated with formaldehyde to cross-link proteins to DNA.
-
The chromatin is sheared into smaller fragments.
-
An antibody specific to PPARβ/δ is used to immunoprecipitate the protein-DNA complexes.
-
The cross-links are reversed, and the associated DNA is purified.
-
qPCR is used to quantify the amount of specific promoter DNA (containing the Peroxisome Proliferator Response Element, PPRE) that was bound to PPARβ/δ.
-
Reduced promoter occupancy in the agonist + this compound group compared to the agonist-only group indicates antagonism at the level of DNA binding.[5][8]
-
Conclusion
This compound is a well-characterized, selective, and irreversible PPARδ antagonist. Its defined chemical structure, reliable physicochemical properties, and documented pharmacological profile make it an indispensable tool for investigating the diverse biological roles of PPARδ. The experimental protocols detailed herein provide a foundation for its effective use in both in vitro and in vivo research settings, facilitating further discoveries in PPARδ-related biology and pharmacology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (this compound), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Immunomart [immunomart.com]
- 8. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
GSK3787: A Selective and Irreversible PPAR-β/δ Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3787, chemically identified as 4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide, is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor-β/δ (PPAR-β/δ).[1][2] Its unique irreversible mechanism of action, involving covalent modification of the receptor's ligand-binding domain, offers a valuable tool for elucidating the physiological and pathophysiological roles of PPAR-β/δ.[2][3] This document provides an in-depth technical overview of this compound, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental applications.
Core Compound Properties
This compound is distinguished by its high selectivity for PPAR-β/δ. It demonstrates potent antagonist activity against both human and mouse PPAR-β/δ, with no measurable affinity for PPARα or PPARγ at concentrations where it effectively blocks PPAR-β/δ.[3][4] This selectivity is crucial for its utility as a specific molecular probe in research. The compound's irreversible binding to PPAR-β/δ provides a sustained antagonist effect, making it a powerful tool for in vitro and in vivo studies.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the activity and selectivity of this compound.
Table 1: In Vitro Antagonist Activity of this compound
| Parameter | Species | Receptor | Value | Reference(s) |
| pIC50 | Human | PPAR-β/δ | 6.6 | [3][4][5] |
| pIC50 | Human | PPARα | < 5 | [4] |
| pIC50 | Human | PPARγ | < 5 | [4] |
| IC50 | Human | PPAR-β/δ (in COS-1 cells) | 5 µM | [4] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Administration Route | Dose | Value | Reference(s) |
| Cmax | Oral | 10 mg/kg | 881 ± 166 ng/mL (2.2 ± 0.4 µM) | [4] |
| AUCinf | Oral | 10 mg/kg | 3343 ± 332 h•ng/mL | [4] |
| Half-life (t1/2) | Oral | 10 mg/kg | 2.7 ± 1.1 h | [4] |
| Bioavailability (F) | Oral | 10 mg/kg | 77 ± 17% | [4] |
| Clearance (CL) | Intravenous | 0.5 mg/kg | 39 ± 11 (mL/min)/kg | [4] |
| Volume of distribution (Vss) | Intravenous | 0.5 mg/kg | 1.7 ± 0.4 L/kg | [4] |
Table 3: Effect of this compound on PPAR-β/δ Target Gene Expression
| Cell/Tissue Type | Agonist | Target Gene | This compound Concentration | Effect | Reference(s) |
| Human Skeletal Muscle Cells | GW0742 | CPT1a, PDK4 | 1 µM | Effective antagonism | [3] |
| Mouse Fibroblasts | GW0742 (50 nM) | Angptl4 | 1 µM | Complete antagonism | [3][5] |
| Mouse Keratinocytes | GW0742 (50 nM) | Angptl4 | 1 µM | Complete antagonism | [3][5] |
| Human Cancer Cell Lines (MCF7, Huh7, HepG2) | GW0742 (50 nM) | ANGPTL4 | 1 µM | Antagonism | [1][3] |
| Human Cancer Cell Lines (Huh7, HepG2) | GW0742 (50 nM) | ADRP | 1 µM | Antagonism | [1][3] |
| Mouse Colon Epithelium (in vivo) | GW0742 (10 mg/kg) | Angptl4, Adrp | 10 mg/kg | Prevention of induced expression | [1][3][4] |
Mechanism of Action
This compound acts as an irreversible antagonist by forming a covalent bond with a specific cysteine residue (Cys249) within the ligand-binding pocket of both human and mouse PPAR-β/δ.[2][3] This covalent modification prevents the conformational changes required for receptor activation, thereby inhibiting the recruitment of coactivators and the subsequent transcription of target genes.[1][6]
Caption: Mechanism of PPAR-β/δ activation and its antagonism by this compound.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of this compound for PPAR subtypes.
Methodology:
-
Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the PPAR subtype of interest.[7][8]
-
Incubation: Incubate a fixed concentration of a suitable radioligand (e.g., [3H]-GW501516 for PPAR-β/δ) with the receptor preparation in the presence of increasing concentrations of this compound.[3][7]
-
Equilibrium: Allow the binding reaction to reach equilibrium.[7]
-
Separation: Separate receptor-bound from free radioligand using vacuum filtration through glass fiber filters.[7][8]
-
Quantification: Quantify the radioactivity trapped on the filters using a scintillation counter.[8]
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[7][8]
Caption: Workflow for a competitive radioligand binding assay.
Luciferase Reporter Gene Assay
This cell-based assay is used to functionally assess the antagonist activity of this compound.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., COS-1, NIH-3T3) and transiently transfect with:[1][4][9]
-
An expression vector for the PPAR subtype of interest (e.g., pSG5-Gal4-hPPAR-β/δ-LBD).
-
A reporter plasmid containing a PPAR-responsive element driving a luciferase gene (e.g., pGL3-5XUAS-SV40).
-
A control plasmid expressing Renilla luciferase for normalization.[9]
-
-
Treatment: Treat the transfected cells with a known PPAR agonist (e.g., GW501516) in the presence or absence of varying concentrations of this compound.[1][10]
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for gene expression.[1][10]
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.[9]
-
Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Determine the extent of antagonism by comparing the agonist-induced luciferase activity in the presence and absence of this compound.[9]
Caption: Workflow for a luciferase reporter gene assay.
In Vivo Antagonism Study in Mice
These studies are conducted to evaluate the efficacy of this compound in a whole-animal model.
Methodology:
-
Animal Model: Utilize wild-type and Pparβ/δ-null mice for specificity control.[1][4]
-
Dosing: Administer this compound (e.g., 10 mg/kg) and/or a PPAR-β/δ agonist (e.g., GW0742, 10 mg/kg) via oral gavage. Include vehicle control groups.[1][4]
-
Tissue Collection: Euthanize the animals after a specified time (e.g., 3 hours post-dose) and collect tissues of interest (e.g., colon epithelium).[1][4]
-
RNA Isolation and qPCR: Isolate total RNA from the collected tissues and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of known PPAR-β/δ target genes (e.g., Angptl4, Adrp).[1]
-
Data Analysis: Normalize target gene expression to a housekeeping gene. Compare the expression levels across different treatment groups to determine the in vivo antagonist effect of this compound.[1]
Conclusion
This compound is a highly selective and irreversible antagonist of PPAR-β/δ, characterized by its potent in vitro and in vivo activity. Its well-defined mechanism of action and favorable pharmacokinetic profile make it an indispensable tool for investigating the diverse biological functions of PPAR-β/δ. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of metabolic diseases, inflammation, and cancer.
References
- 1. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (this compound), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In Vivo Effects of GSK3787 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of GSK3787, a selective and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), on gene expression. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through structured diagrams.
Core Mechanism of Action: Antagonism of PPARβ/δ Signaling
This compound exerts its effects by blocking the transcriptional activity of PPARβ/δ.[1][2] PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR).[3][4][5] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their expression.[3] this compound covalently binds to a cysteine residue in the ligand-binding domain of PPARβ/δ, preventing the conformational changes required for coactivator recruitment and subsequent gene transcription.[2][6]
Below is a diagram illustrating the PPARβ/δ signaling pathway and the inhibitory action of this compound.
Quantitative Data on In Vivo Gene Expression
The primary in vivo effects of this compound on gene expression have been characterized by its ability to antagonize the effects of PPARβ/δ agonists.
Mouse Colon Epithelium
In a key study, oral administration of the PPARβ/δ agonist GW0742 was shown to upregulate the mRNA expression of target genes Angptl4 and Adrp in the colon epithelium of wild-type mice.[1] Co-administration of this compound effectively blocked this induction.[1] These effects were absent in Pparβ/δ-null mice, demonstrating the specificity of this compound for its target.[1][2]
| Treatment Group | Target Gene | Fold Change in mRNA Expression (vs. Vehicle) |
| GW0742 (10 mg/kg) | Angptl4 | ~3.5-fold increase |
| GW0742 (10 mg/kg) + this compound (10 mg/kg) | Angptl4 | No significant change |
| This compound (10 mg/kg) | Angptl4 | No significant change |
| GW0742 (10 mg/kg) | Adrp | ~2.5-fold increase |
| GW0742 (10 mg/kg) + this compound (10 mg/kg) | Adrp | No significant change |
| This compound (10 mg/kg) | Adrp | No significant change |
Mouse Model of Psoriasis-like Skin Inflammation
Topical application of this compound has been shown to be effective in a mouse model of psoriasis-like skin inflammation.[7] In this model, this compound reduced the expression of several pro-inflammatory cytokines and other genes associated with the disease pathology.
| Treatment Group | Target Gene | Effect on Gene Expression |
| Topical this compound | Il17, Il23a, Il22, Il1b | Reduced expression |
| Topical this compound | LCE3f, IL1b, HBEGF | Reduced expression |
Experimental Protocols
The following sections detail the methodologies employed in the key in vivo studies of this compound.
Animal Models and Dosing
-
Mouse Colon Epithelium Study:
-
Psoriasis-like Skin Inflammation Model:
-
Model Induction: A psoriasis-like skin disease was induced in mice.
-
Dosing: this compound was applied topically to the affected skin.[7]
-
Quantitative Real-Time PCR (qPCR)
Total RNA was isolated from the target tissue (e.g., colon epithelium, skin) and reverse-transcribed to cDNA. qPCR was then performed to quantify the relative expression levels of target genes, typically normalized to a housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays were performed to determine the in vivo occupancy of PPARβ/δ on the promoter regions of its target genes.[1] This technique provides a mechanistic link between this compound treatment and the observed changes in gene expression.
The general workflow for these in vivo experiments is depicted below.
Summary and Future Directions
The in vivo effects of this compound on gene expression are primarily characterized by its ability to specifically antagonize PPARβ/δ-mediated transcription. This has been demonstrated in the context of both physiological and pathophysiological models, highlighting its potential as a tool compound for research and as a therapeutic agent. Future research may focus on the broader transcriptomic consequences of this compound administration in various tissues and disease states, further elucidating the diverse roles of PPARβ/δ signaling in vivo.
References
- 1. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
GSK3787: An In-depth Technical Guide to its Interaction with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3787, with the chemical name 4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide, is a highly selective and irreversible antagonist of the peroxisome proliferator-activated receptor delta (PPARδ).[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound's interaction with nuclear receptors, focusing on its primary target, PPARδ. The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Core Interaction with Nuclear Receptors: A Focus on PPARδ
This compound is distinguished by its high selectivity for PPARδ, a ligand-activated transcription factor that plays a crucial role in regulating fatty acid metabolism, energy homeostasis, and inflammation.[3][6][7]
Mechanism of Action
This compound functions as an irreversible antagonist of PPARδ.[2][3][4] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys249, located within the ligand-binding pocket of the PPARδ receptor.[2][5] This irreversible binding prevents the receptor from being activated by agonists, thereby inhibiting the transcription of PPARδ target genes.[2][5]
Selectivity Profile
This compound exhibits a high degree of selectivity for PPARδ over other PPAR isoforms. In vitro ligand displacement assays have shown that this compound has a potent affinity for human PPARδ (hPPARδ), with no measurable affinity for hPPARα or hPPARγ at comparable concentrations.[1] Reporter assays have further confirmed this selectivity, demonstrating that this compound effectively antagonizes PPARδ activity while having no effect on PPARα activity.[8] It does, however, show weak antagonism and agonism of PPARγ activity, though its efficacy in modulating PPARγ is markedly lower than its potent antagonism of PPARδ.[8]
Extensive literature searches have not revealed any significant interactions of this compound with other nuclear receptors such as Estrogen-Related Receptors (ERRs), the androgen receptor, the glucocorticoid receptor, or the thyroid hormone receptor. This suggests a highly specific pharmacological profile for this compound, primarily targeting the PPARδ signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity, in vitro functional activity, and in vivo pharmacokinetics of this compound.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Parameter | Receptor | Species | Value | Reference |
| pIC50 | PPARδ | Human | 6.6 | [1][2] |
| pIC50 | PPARα | Human | < 5 | [1] |
| pIC50 | PPARγ | Human | < 5 | [1] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Route of Administration | Dose | Value | Reference |
| Clearance (CL) | Intravenous | 0.5 mg/kg | 39 ± 11 (mL/min)/kg | [1] |
| Volume of Distribution (Vss) | Intravenous | 0.5 mg/kg | 1.7 ± 0.4 L/kg | [1] |
| Maximum Concentration (Cmax) | Oral | 10 mg/kg | 881 ± 166 ng/mL (2.2 ± 0.4 µM) | [1] |
| Area Under the Curve (AUCinf) | Oral | 10 mg/kg | 3343 ± 332 h·ng/mL | [1] |
| Half-life (t1/2) | Oral | 10 mg/kg | 2.7 ± 1.1 h | [1] |
| Bioavailability (F) | Oral | 10 mg/kg | 77 ± 17% | [1] |
Pharmacokinetic studies were conducted in male C57BL/6 mice.
Signaling Pathways
PPARδ Signaling Pathway and the Action of this compound
PPARδ, upon activation by an agonist, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription.[3][9] These target genes are involved in various metabolic processes, including fatty acid oxidation and glucose homeostasis, as well as in cell proliferation and inflammation.[3][6][7] this compound, by irreversibly binding to PPARδ, prevents the conformational changes necessary for agonist binding and subsequent coactivator recruitment, thereby blocking the entire downstream signaling cascade.
Figure 1: PPARδ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Ligand Displacement Assay (Radioligand Binding Assay)
This assay is used to determine the binding affinity of this compound to PPAR isoforms.
Objective: To quantify the ability of this compound to displace a known radiolabeled ligand from the PPAR ligand-binding domain.
Materials:
-
Purified human PPARα, PPARδ, and PPARγ ligand-binding domains (LBDs).
-
Radiolabeled PPAR agonist (e.g., [3H]-GW501516 for PPARδ).
-
This compound and other test compounds.
-
Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).
-
Scintillation fluid.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
In a 96-well plate, add the purified PPAR LBD, the radiolabeled ligand at a concentration close to its Kd, and the test compound (this compound) at various concentrations.
-
For determining non-specific binding, a high concentration of a known unlabeled PPAR agonist is added to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Transfer the contents of the wells to a filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The pIC50 is then calculated as -log(IC50).
Figure 2: Workflow for a radioligand displacement assay.
Cell-Based Reporter Gene Assay
This assay measures the functional antagonist activity of this compound on PPARδ.
Objective: To determine the effect of this compound on the transcriptional activity of PPARδ in a cellular context.
Materials:
-
Mammalian cell line (e.g., HEK293T or NIH-3T3).
-
Expression vector for a GAL4-PPARδ LBD fusion protein.
-
Reporter vector containing a GAL4 upstream activation sequence (UAS) driving a luciferase reporter gene.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
PPARδ agonist (e.g., GW501516).
-
This compound.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the GAL4-PPARδ LBD expression vector and the GAL4-luciferase reporter vector using a suitable transfection reagent.
-
After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing a known concentration of a PPARδ agonist and varying concentrations of this compound.
-
Include control wells with vehicle (DMSO), agonist alone, and this compound alone.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration to determine the antagonist effect.
Figure 3: Workflow for a cell-based reporter gene assay.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if this compound affects the binding of PPARδ to the promoter regions of its target genes in vivo.[8]
Objective: To investigate the occupancy of PPARδ on the PPREs of target genes in the presence of an agonist and/or this compound.
Materials:
-
Cells or tissues treated with vehicle, a PPARδ agonist (e.g., GW0742), and/or this compound.
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
Antibody specific for PPARδ.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR targeting the PPRE regions of known PPARδ target genes (e.g., ANGPTL4, ADRP).
-
qPCR instrument and reagents.
Procedure:
-
Treat cells or animals as required.
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium or by perfusing tissues.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.
-
Incubate the sheared chromatin with an anti-PPARδ antibody overnight at 4°C.
-
Add protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the amount of target DNA sequence in the immunoprecipitated sample by qPCR using primers specific for the PPRE regions of interest.
-
Analyze the data as a percentage of input DNA to determine the relative enrichment of PPARδ at the target gene promoters.
Figure 4: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Conclusion
This compound is a potent and selective irreversible antagonist of PPARδ. Its well-defined mechanism of action and high selectivity make it an invaluable tool for elucidating the physiological and pathophysiological roles of PPARδ. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. The lack of evidence for significant interactions with other nuclear receptors underscores its specificity and utility in targeted studies of PPARδ signaling. Further research may continue to explore the therapeutic potential of PPARδ antagonism in various disease models.
References
- 1. PPARδ, a Potential Therapeutic Target for Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. cusabio.com [cusabio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. eubopen.org [eubopen.org]
- 6. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
- 8. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Irreversible Binding of GSK3787 to PPARδ
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
GSK3787 is a highly selective and potent irreversible antagonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a ligand-activated transcription factor implicated in metabolic diseases and cancer.[1][2][3][4] Its irreversible mechanism of action, characterized by the formation of a covalent bond with a specific cysteine residue within the ligand-binding pocket of PPARδ, offers a durable and robust pharmacological tool for studying the physiological roles of this nuclear receptor. This guide provides a comprehensive overview of the irreversible binding of this compound, including its mechanism of action, selectivity, and the key experimental methodologies used to characterize this interaction. Detailed protocols for these experiments are provided to enable replication and further investigation.
Mechanism of Irreversible Binding
This compound exerts its antagonistic effect by covalently modifying the Cys249 residue within the ligand-binding domain of both human and mouse PPARδ.[1][5] This covalent modification physically blocks the binding of endogenous and synthetic agonists, thereby preventing the conformational changes required for the recruitment of coactivators and the subsequent activation of target gene transcription.[2][6] The irreversible nature of this bond leads to a prolonged duration of action that is not solely dependent on the pharmacokinetic profile of the compound.[7]
Signaling Pathway of PPARδ Inhibition by this compound
The canonical signaling pathway of PPARδ involves its activation by ligands, leading to the transcription of target genes that regulate lipid metabolism and inflammation. This compound disrupts this pathway at a critical step.
Caption: PPARδ signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| pIC50 (PPARδ) | Human | 6.6 | [1][4] |
| IC50 (PPARδ) | Human | ~250 nM | [1][4] |
| Affinity (PPARα) | Human | No measurable affinity | [1][4] |
| Affinity (PPARγ) | Human | No measurable affinity | [1][4] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Route of Administration | Value | Reference |
| Cmax | Oral (10 mg/kg) | 881 ± 166 ng/mL | [4] |
| AUCinf | Oral (10 mg/kg) | 3343 ± 332 h*ng/mL | [4] |
| Half-life (t1/2) | Oral (10 mg/kg) | 2.7 ± 1.1 h | [4] |
| Bioavailability (F) | Oral | 77 ± 17% | [4] |
| Clearance (CL) | Intravenous (0.5 mg/kg) | 39 ± 11 (mL/min)/kg | [4] |
| Volume of distribution (Vss) | Intravenous (0.5 mg/kg) | 1.7 ± 0.4 L/kg | [4] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the irreversible binding of this compound are provided below.
Mass Spectrometry Analysis of Covalent Adduct Formation
This protocol is designed to confirm the covalent binding of this compound to PPARδ and identify the specific amino acid residue involved.
Experimental Workflow:
Caption: Workflow for mass spectrometry analysis of covalent binding.
Methodology:
-
Incubation:
-
Recombinant human PPARδ ligand-binding domain (LBD) is incubated with a molar excess of this compound (e.g., 10-fold) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) for a specified time (e.g., 2-4 hours) at room temperature to allow for covalent bond formation.
-
A control sample with PPARδ-LBD and vehicle (e.g., DMSO) is run in parallel.
-
-
Sample Preparation:
-
The reaction is quenched, and the protein is denatured and reduced using dithiothreitol (DTT) followed by alkylation with iodoacetamide.
-
The protein sample is then subjected to in-solution or in-gel proteolytic digestion using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The mass spectrometer is operated in data-dependent acquisition mode to acquire both MS1 scans of the peptides and MS2 scans of selected peptide ions for fragmentation analysis.
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein database containing the sequence of PPARδ using a search algorithm (e.g., Mascot, Sequest).
-
The search parameters are set to include the variable modification corresponding to the mass of this compound on cysteine residues.
-
The modified peptide containing Cys249 is identified by its unique mass and fragmentation pattern, confirming the covalent binding and the site of modification.[5]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to assess the ability of this compound to modulate the interaction between PPARδ and its coregulators.[6][8]
Methodology:
-
Reagents:
-
GST-tagged PPARδ-LBD.
-
Terbium-labeled anti-GST antibody (donor fluorophore).
-
Fluorescein-labeled coactivator (e.g., PGC1α) or corepressor (e.g., NCoR) peptide (acceptor fluorophore).
-
This compound and a known PPARδ agonist (e.g., GW0742).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).
-
-
Procedure:
-
In a 384-well plate, add this compound at various concentrations.
-
Add a fixed concentration of GST-PPARδ-LBD.
-
In antagonist mode, add a fixed concentration of the PPARδ agonist.
-
Add a pre-mixed solution of the terbium-labeled anti-GST antibody and the fluorescein-labeled coregulator peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (fluorescein).
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the concentration of this compound to determine the IC50 value for the displacement of the coregulator peptide.
-
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if this compound affects the recruitment of PPARδ to the promoter regions of its target genes in a cellular context.[6][8]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to express PPARδ (e.g., human skeletal muscle cells, colon cancer cells).
-
Treat the cells with a PPARδ agonist (e.g., GW0742) in the presence or absence of this compound for a specified time (e.g., 6-24 hours).
-
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture medium.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight with an antibody specific for PPARδ or a negative control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating the samples.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the amount of specific DNA sequences in the immunoprecipitated samples by quantitative PCR (qPCR) using primers specific for the Peroxisome Proliferator Response Element (PPRE) in the promoter regions of known PPARδ target genes (e.g., ANGPTL4, ADRP).
-
Normalize the data to the input chromatin.
-
Mandatory Visualizations
Logical Relationship of Irreversible Inhibition
Caption: Two-step model of irreversible inhibition by this compound.
Experimental Workflow for Characterizing an Irreversible Inhibitor
Caption: General workflow for characterizing an irreversible inhibitor like this compound.
Conclusion
This compound represents a valuable chemical probe for elucidating the complex biology of PPARδ. Its well-characterized irreversible binding mechanism, high selectivity, and demonstrated in vitro and in vivo activity make it a powerful tool for researchers in the fields of metabolic disease and oncology. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting PPARδ.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
GSK3787: An In-depth Technical Guide on its Impact on Cellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of GSK3787, a selective and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). It details its mechanism of action, impact on cellular signaling, and methodologies for its study.
Introduction
This compound, chemically known as 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide, is a potent and selective tool compound used extensively in research to investigate the physiological and pathological roles of PPARδ.[1] As a member of the nuclear receptor superfamily, PPARδ is a ligand-activated transcription factor that plays a critical role in regulating lipid metabolism, glucose homeostasis, inflammation, and cell proliferation.[2] this compound functions as an irreversible antagonist, providing a powerful means to dissect the complex signaling networks governed by PPARδ.[1][3]
Core Mechanism of Action: Irreversible Antagonism of PPARδ
The primary mechanism of this compound involves its direct and irreversible binding to the PPARδ receptor. This interaction is highly specific, targeting a key amino acid within the receptor's structure.
-
Covalent Modification: Mass spectrometry analysis has confirmed that this compound forms a covalent bond with the cysteine residue at position 249 (Cys249) located within the ligand-binding pocket of PPARδ.[1] This irreversible binding locks the receptor in an inactive conformation.
-
Transcriptional Repression: By binding to PPARδ, this compound prevents the recruitment of coactivators and the dissociation of corepressors, which are essential steps for the transcription of target genes.[4] This leads to the inhibition of both basal and agonist-induced PPARδ transcriptional activity.[1]
Impact on the PPARδ Signaling Pathway
This compound's antagonism of PPARδ directly inhibits the expression of a suite of downstream target genes involved in metabolic regulation. The typical activation pathway involves a ligand (agonist) binding to PPARδ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes to initiate transcription. This compound blocks this cascade.
Key downstream target genes inhibited by this compound include:
-
Angiopoietin-like protein 4 (ANGPTL4): Involved in lipid metabolism.[4][5]
-
Adipose Differentiation-Related Protein (ADRP): Plays a role in lipid storage.[4][5]
-
Carnitine Palmitoyltransferase 1A (CPT1A): A key enzyme in fatty acid oxidation.[1][6]
-
Pyruvate Dehydrogenase Kinase 4 (PDK4): A regulator of glucose utilization.[2][6]
Figure 1: Antagonistic action of this compound on the PPARδ signaling pathway.
Quantitative Data and Selectivity Profile
This compound is characterized by its high potency and selectivity for PPARδ over other PPAR isoforms. This selectivity is crucial for its utility as a specific research tool.
Table 1: Potency and Selectivity of this compound
| Parameter | Target Receptor | Value | Notes |
|---|---|---|---|
| pIC50 [7] | Human PPARδ | 6.6[6][8] | The negative logarithm of the half maximal inhibitory concentration (IC50). |
| pIC50 | Human PPARα | < 5.0[8] | Indicates no measurable affinity at the concentrations tested. |
| pIC50 | Human PPARγ | < 5.0[8] | Indicates no measurable affinity in ligand displacement assays. |
| Activity | Human PPARγ | Weak Agonist/Antagonist[4] | Some weak effects on PPARγ have been noted in reporter and TR-FRET assays, but with markedly lower efficacy than its PPARδ antagonism.[4] |
Experimental Protocols and Methodologies
The characterization of this compound's activity relies on a range of established molecular and cellular biology techniques.
In Vitro Ligand Displacement Assay
-
Objective: To determine the binding affinity (IC50) of this compound for PPAR isoforms.
-
Methodology:
-
Purified human PPAR ligand-binding domains (LBDs) are used.
-
A radiolabeled PPARδ agonist (e.g., [3H]GW3738) is incubated with the PPARδ LBD at various concentrations.[6]
-
Parallel incubations are performed with the addition of increasing concentrations of unlabeled this compound.
-
Nonspecific binding is determined using a high concentration of an unlabeled standard ligand.[6]
-
Free ligand is separated from receptor-bound ligand using size-exclusion chromatography (e.g., 96-well gel filtration blocks).[6]
-
The amount of bound radioligand is quantified using scintillation counting.
-
IC50 values are calculated by fitting the data to a simple binding model using nonlinear least-squares regression.[6]
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Objective: To measure the effect of this compound on the mRNA expression of PPARδ target genes.
-
Methodology:
-
Cell Culture: Cells (e.g., human skeletal muscle cells, mouse fibroblasts, human cancer cell lines) are cultured under standard conditions.[5]
-
Treatment: Cells are treated with a vehicle control, a PPARδ agonist (e.g., 50 nM GW0742), this compound (e.g., 1 µM), or a combination of the agonist and this compound.[3][5]
-
RNA Isolation: Total RNA is isolated from the cells using a suitable method, such as TRIzol reagent.[5]
-
cDNA Synthesis: cDNA is synthesized from the total RNA using a reverse transcriptase kit.[5]
-
qPCR: qPCR is performed using primers specific for target genes (e.g., ANGPTL4, ADRP) and a reference gene (e.g., GAPDH).[5]
-
Data Analysis: The relative mRNA expression is calculated using the comparative Ct method (ΔΔCt), normalizing the target gene expression to the reference gene and comparing treatment groups to the vehicle control.
-
Figure 2: Experimental workflow for qPCR analysis of this compound activity.
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if this compound affects the binding of the PPARδ receptor to the promoter regions of its target genes in vivo.
-
Methodology:
-
In Vivo Treatment: Mice are administered vehicle, a PPARδ agonist (e.g., GW0742 10 mg/kg), this compound (10 mg/kg), or a combination, typically by oral gavage.[5]
-
Tissue Isolation: Tissues of interest (e.g., colon epithelium) are isolated.[5]
-
Cross-linking: Protein-DNA complexes are cross-linked using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: An antibody specific to PPARδ is used to immunoprecipitate the receptor and its bound DNA.
-
Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
-
Analysis: The amount of specific promoter DNA (e.g., for Angptl4 and Adrp genes) is quantified by qPCR. A reduction in precipitated DNA in the this compound co-treatment group indicates reduced receptor occupancy on the promoter.[4][5]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Objective: To assess the ability of this compound to modulate the interaction between PPARδ and coregulator peptides.
-
Methodology: This assay measures the proximity of a terbium-labeled anti-GST antibody bound to a GST-tagged PPAR LBD and a fluorescein-labeled coregulator peptide. Ligand binding alters the conformation of the LBD, changing the distance between the donor (terbium) and acceptor (fluorescein) and thus the FRET signal. The results confirm that this compound can modulate these protein-protein interactions, consistent with its antagonist activity.[4][5]
Summary of Cellular and In Vivo Effects
This compound has been shown to effectively antagonize PPARδ activity across a variety of experimental models.
Table 2: Observed Effects of this compound
| Model System | Agonist Used | This compound Conc. | Key Findings |
|---|---|---|---|
| Human Skeletal Muscle Cells | GW0742 | 1 µM | Effectively antagonized agonist-stimulated transcription of CPT1A and PDK4.[6] Also inhibited basal expression of CPT1A.[1] |
| Mouse Fibroblasts & Keratinocytes | GW0742 (50 nM) | 1 µM | Completely antagonized agonist-induced Angptl4 gene expression.[3][6] |
| Human Cancer Cell Lines (MCF7, Huh7, HepG2) | GW0742 (50 nM) | 1 µM | Antagonized agonist-induced expression of ANGPTL4 and/or ADRP.[2][5] No effect on cell proliferation was observed.[4][6] |
| In Vivo (Mouse Colon) | GW0742 (10 mg/kg) | 10 mg/kg | Co-administration prevented the GW0742-induced expression of Angptl4 and Adrp mRNA.[3][4] This effect was correlated with reduced promoter occupancy by PPARδ.[5] |
Conclusion
This compound is a well-characterized, selective, and irreversible antagonist of PPARδ. Its ability to covalently modify Cys249 in the receptor's ligand-binding pocket provides a stable and potent method for inhibiting the PPARδ signaling pathway. Through its demonstrated efficacy in downregulating key metabolic target genes in both in vitro and in vivo models, this compound serves as an indispensable chemical probe for elucidating the diverse biological functions of PPARδ and evaluating its potential as a therapeutic target.
References
- 1. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (this compound), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for GSK3787 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3787 is a potent, selective, and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ).[1][2][3] It functions by covalently modifying a cysteine residue within the ligand-binding domain of PPARβ/δ.[3] This antagonist is a valuable tool for investigating the physiological and pathological roles of PPARβ/δ in various cellular processes. This compound has been shown to effectively antagonize both basal and ligand-induced expression of PPARβ/δ target genes, such as Angiopoietin-like 4 (ANGPTL4) and Adipose Differentiation-Related Protein (ADRP), in a variety of cell types, including human cancer cell lines.[4][5] Notably, in many cancer cell lines studied, this compound does not directly impact cell proliferation, making it a specific tool for studying PPARβ/δ signaling pathways independent of cytotoxic effects.[4][5]
These application notes provide detailed protocols for the use of this compound in in vitro cell culture studies, including its mechanism of action, quantitative data on its activity, and step-by-step experimental procedures.
Mechanism of Action of this compound
This compound acts as a selective antagonist of PPARβ/δ. PPARs are ligand-activated transcription factors that regulate the expression of genes involved in a multitude of cellular processes. In its active state, PPARβ/δ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes, thereby initiating transcription. Agonists, such as GW0742, enhance this activity. This compound irreversibly binds to PPARβ/δ, preventing the conformational changes required for coactivator recruitment and subsequent gene transcription.[1][3] This leads to the antagonism of both agonist-induced and basal PPARβ/δ activity.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Agonist (Concentration) | This compound (Concentration) | Target Gene | Effect of this compound |
| A431 | Skin | GW0742 (50 nM) | 1.0 µM | ANGPTL4, ADRP | Antagonized agonist-induced expression[4] |
| MCF7 | Breast | GW0742 (50 nM) | 1.0 µM | ANGPTL4 | Antagonized agonist-induced expression[1][4] |
| Huh7 | Liver | GW0742 (50 nM) | 1.0 µM | ANGPTL4, ADRP | Antagonized agonist-induced expression[1][4] |
| HepG2 | Liver | GW0742 (50 nM) | 1.0 µM | ANGPTL4, ADRP | Antagonized agonist-induced expression[1][4] |
| H1838 | Lung | GW0742 (50 nM) | 1.0 µM | ANGPTL4, ADRP | No antagonism observed[1][4] |
| A549 | Lung | GW0742 (50 nM) | 1.0 µM | ANGPTL4 | No antagonism observed[4] |
Table 2: Selectivity Profile of this compound
| Target | Activity | pIC50 |
| PPARβ/δ | Antagonist | 6.6[1][2] |
| PPARα | No measurable affinity | < 5[2][6] |
| PPARγ | Weak antagonism/agonism | < 5[2][4] |
Experimental Protocols
The following are detailed protocols for the use of this compound in in vitro cell culture experiments.
Cell Culture and Treatment
This protocol provides a general guideline for culturing and treating various cell lines with this compound. Specific media and conditions may vary based on the cell line.
Materials:
-
Human cancer cell lines (e.g., MCF7, HepG2, A431)[4]
-
Appropriate cell culture medium (e.g., DMEM, RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4]
-
This compound
-
PPARβ/δ agonist (e.g., GW0742)
-
Vehicle (e.g., DMSO)
-
12-well or 96-well tissue culture plates
Procedure:
-
Culture cells according to standard protocols. For mRNA analysis, plate cells in 12-well plates and for cell viability, use 96-well plates.[4]
-
Grow cells to approximately 80% confluency.[4]
-
Prepare stock solutions of this compound and GW0742 in DMSO.
-
On the day of the experiment, dilute the stock solutions in the cell culture medium to the desired final concentrations. A common concentration for this compound is 1.0 µM, and for GW0742 is 50 nM.[1][4]
-
Remove the old medium from the cells and wash with PBS.
-
Add the medium containing the different treatments to the cells. Include the following groups:
-
Vehicle control (e.g., DMSO)
-
PPARβ/δ agonist (e.g., 50 nM GW0742)
-
This compound (e.g., 1.0 µM)
-
Agonist + this compound
-
-
Incubate the cells for the desired time period, typically 24 hours for gene expression analysis.[4]
Cell Viability/Proliferation Assay
While this compound has been shown to have no effect on the proliferation of several cancer cell lines, it is crucial to confirm this in your specific cell model.[4]
Materials:
-
Cells treated as described in Protocol 1 in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a real-time cell analysis system like the xCELLigence System.[4]
MTT Assay Protocol:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is for analyzing the mRNA expression of PPARβ/δ target genes such as ANGPTL4 and ADRP.
Materials:
-
Cells treated as described in Protocol 1 in a 12-well plate.
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
SYBR Green or TaqMan master mix for qPCR.
-
Primers for target genes (ANGPTL4, ADRP) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction: After treatment, lyse the cells directly in the wells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Express the results as a fold change relative to the vehicle-treated control group.
-
Western Blotting for Target Protein Expression
This protocol can be used to assess the protein levels of PPARβ/δ or its downstream targets.
Materials:
-
Cells treated as described in Protocol 1 in 6-well plates or 10 cm dishes.
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against the protein of interest (e.g., PPARβ/δ, ANGPTL4).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Troubleshooting
-
No effect of this compound: Ensure the compound is fully dissolved and used at an appropriate concentration. Verify the expression and activity of PPARβ/δ in your cell line. Some cell lines may not respond to PPARβ/δ modulation.[4]
-
High background in Western blots: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.
-
Variability in qRT-PCR: Use high-quality RNA and ensure consistent pipetting. Use multiple housekeeping genes for normalization.
Conclusion
This compound is a specific and potent tool for the in vitro investigation of PPARβ/δ signaling. The protocols outlined in these application notes provide a framework for studying the effects of this compound on gene expression and cellular function. As with any experimental system, optimization of concentrations and incubation times for specific cell lines and research questions is recommended.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for GSK3787 in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3787 is a potent, selective, and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3] PPARδ has been implicated in various physiological processes, including lipid metabolism and cellular proliferation, and its role in cancer is an active area of investigation.[4] In preclinical cancer research, this compound serves as a critical tool to elucidate the function of PPARδ in tumor biology. These application notes provide detailed protocols and quantitative data for the use of this compound in mouse models of cancer, based on available scientific literature.
Mechanism of Action
This compound exerts its biological effects by covalently binding to a cysteine residue (Cys249) within the ligand-binding pocket of both human and mouse PPARδ, leading to its irreversible inactivation.[2] This antagonism blocks the transcriptional regulation of PPARδ target genes. It is highly selective for PPARδ, with significantly lower affinity for PPARα and PPARγ.[1][3] In the context of cancer, PPARδ signaling can be complex, with reports suggesting both pro-tumorigenic and tumor-suppressive roles depending on the cancer type and context. Antagonism of PPARδ by this compound allows for the investigation of its role in tumor growth, progression, and response to therapy.
Data Presentation
In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Route of Administration | Dose | Vehicle | Mouse Strain | Value |
| Cmax | Oral Gavage | 10 mg/kg | Corn Oil | C57BL/6 | 881 ± 166 ng/mL |
| AUCinf | Oral Gavage | 10 mg/kg | Corn Oil | C57BL/6 | 3343 ± 332 h·ng/mL |
| T1/2 | Oral Gavage | 10 mg/kg | Corn Oil | C57BL/6 | 2.7 ± 1.1 h |
| Bioavailability (F) | Oral vs. IV | 10 mg/kg (oral) | Corn Oil | C57BL/6 | 77 ± 17% |
| Cmax (serum) | Oral Gavage | 10 mg/kg | Corn Oil | C57BL/6 | 2.2 ± 0.4 µM |
| Clearance (CL) | Intravenous | 0.5 mg/kg | Not specified | C57BL/6 | 39 ± 11 (mL/min)/kg |
| Volume of Distribution (Vss) | Intravenous | 0.5 mg/kg | Not specified | C57BL/6 | 1.7 ± 0.4 L/kg |
Data compiled from MedchemExpress.com.[5]
Note: Currently, there is a lack of publicly available quantitative data on the efficacy of this compound as a standalone agent for tumor growth inhibition in mouse models of cancer. The primary use of this compound in the cited literature is to antagonize the effects of PPARδ agonists. One study noted that this compound inhibited colorectal cancer tumorigenesis in mice, but specific protocols and quantitative tumor growth data were not provided.[6]
Experimental Protocols
General Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., Corn oil, or a formulation of DMSO, PEG300, Tween-80, and Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Preparation of this compound in Corn Oil (for Oral Gavage):
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of corn oil to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for short intervals to aid in dispersion.
-
Visually inspect the suspension for uniformity before each administration.
Preparation of this compound in an Aqueous Formulation (for Oral or Intraperitoneal Injection): This protocol yields a 2.5 mg/mL suspended solution.
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix until a uniform suspension is achieved.
-
This formulation can be used for both oral and intraperitoneal injections.[5]
Protocol for a Xenograft Mouse Model of Cancer
This protocol provides a general framework for evaluating the efficacy of this compound in a subcutaneous xenograft model. It is important to note that specific details regarding tumor growth inhibition by this compound are not well-documented; therefore, this protocol is a template that will require optimization.
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID, or NSG mice) are suitable for the engraftment of human cancer cell lines.[7]
Cell Culture and Implantation:
-
Culture a human cancer cell line of interest (e.g., a colorectal cancer cell line) under standard sterile conditions.
-
Harvest the cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
For subcutaneous implantation, inject a specific number of cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL) into the flank of each mouse. The cell suspension may be mixed with Matrigel to promote tumor formation.
Treatment Regimen:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Control Group: Administer the vehicle solution (e.g., corn oil) to the control group of mice following the same schedule and route as the treatment group.
-
Treatment Group: Administer this compound at a dose of 10 mg/kg body weight via oral gavage. A daily or every-other-day dosing schedule can be considered, based on the pharmacokinetic profile of the compound.
Tumor Growth Monitoring and Endpoints:
-
Measure the tumor dimensions (length and width) with digital calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess treatment-related toxicity.
-
The primary endpoint is typically the tumor volume reaching a predetermined size (e.g., 1000-1500 mm³) or the end of the study period.
-
Secondary endpoints can include survival analysis and collection of tumors at the end of the study for further analysis (e.g., immunohistochemistry, Western blotting, or gene expression analysis).
Protocol for a Genetically Engineered Mouse Model (GEMM) of Cancer
GEMMs that spontaneously develop tumors in a specific organ can provide a more physiologically relevant system to study cancer.
Animal Model:
-
Select a GEMM that is relevant to the cancer type of interest (e.g., an APCmin/+ model for intestinal tumors).
Treatment and Monitoring:
-
Initiate treatment with this compound (e.g., 10 mg/kg, oral gavage, daily) at a predefined age or upon the detection of pre-cancerous lesions.
-
Include a control group that receives the vehicle alone.
-
Monitor the health of the animals regularly.
-
At the end of the study, sacrifice the animals and perform a necropsy to count and measure the tumors in the target organ.
-
Tissues can be collected for histological and molecular analysis to assess the impact of this compound on tumor development and progression.
Visualizations
Signaling Pathway of PPARδ Antagonism by this compound
Caption: this compound irreversibly antagonizes the PPARδ/RXR heterodimer.
Experimental Workflow for a Xenograft Mouse Model Study
References
- 1. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy [frontiersin.org]
- 7. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for In Vivo Administration of GSK3787
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of GSK3787 for in vivo experiments, based on currently available preclinical data. This compound is a potent, selective, and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] It serves as a critical tool for investigating the physiological and pathophysiological roles of PPARδ.
Mechanism of Action
This compound functions by covalently binding to a cysteine residue within the ligand-binding domain of PPARδ, rendering it inactive.[3] This irreversible antagonism is highly selective for PPARδ, with significantly lower or no measurable affinity for PPARα or PPARγ.[1][2][4] This selectivity allows for targeted investigation of PPARδ-mediated signaling pathways. In cellular and animal models, this compound has been shown to effectively block the transcriptional activity of PPARδ, thereby inhibiting the expression of its target genes, such as Angptl4 and Adrp.[2][5][6]
Signaling Pathway of PPARδ Antagonism by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3787 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of GSK3787, a potent, selective, and irreversible antagonist of the peroxisome proliferator-activated receptor delta (PPARδ).[1][2] Adherence to these guidelines is crucial for ensuring the integrity, stability, and reliable performance of this compound in various experimental settings. The information presented is intended to support reproducible research in studies involving PPARδ signaling pathways.
Chemical and Physical Properties
This compound is a small molecule inhibitor with the chemical name 4-chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]-benzamide.[3] It is essential to understand its fundamental properties to ensure proper handling and use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂ClF₃N₂O₃S | [1][2][3][4] |
| Molecular Weight | 392.78 g/mol | [1][2][4] |
| CAS Number | 188591-46-0 | [1][2][3][4] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Purity | ≥95% to ≥98% (HPLC) | [3] |
Solubility
The solubility of this compound is a critical factor in the preparation of stock solutions. It is practically insoluble in aqueous solutions but exhibits good solubility in dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Notes |
| DMSO | ≥ 15.8 mg/mL to 79 mg/mL (approx. 40 mM to 201 mM) | [1][2][4] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1][2] |
| Ethanol | ≥ 2.89 mg/mL | [4] Requires gentle warming and sonication.[4] |
| Water | Insoluble | [1][4] |
| DMF | 3 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [3] |
For most in vitro applications, DMSO is the recommended solvent for preparing high-concentration primary stock solutions.
Mechanism of Action: PPARδ Antagonism
This compound is a selective and irreversible antagonist of PPARδ with a pIC₅₀ of 6.6.[1][2] It exhibits no significant affinity for PPARα or PPARγ.[1] The irreversible antagonism is achieved through the covalent modification of a cysteine residue (Cys249) within the ligand-binding pocket of the PPARδ receptor.[1][5] This action inhibits the transcriptional activity of PPARδ, thereby downregulating the expression of its target genes, such as ANGPTL4, ADRP, CPT1a, and PDK4.[1][5][6][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (this compound), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK3787 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3787 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ), a nuclear receptor that plays a crucial role in regulating gene expression involved in lipid metabolism, inflammation, and cell proliferation. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as transcription factors like PPARβ/δ, with specific DNA sequences in the context of the cell. These application notes provide a comprehensive overview of the use of this compound in ChIP assays to study the antagonism of PPARβ/δ activity.
Principle of Action in ChIP Assays
In a typical ChIP assay investigating PPARβ/δ, the receptor is activated by an agonist, leading to its binding to specific DNA regions known as Peroxisome Proliferator Response Elements (PPREs) in the promoter of its target genes. This interaction can be captured by cross-linking the protein to the DNA, immunoprecipitating the complex with a PPARβ/δ-specific antibody, and then quantifying the associated DNA.
This compound, as a PPARβ/δ antagonist, prevents the receptor from binding to these PPREs. Therefore, in a ChIP assay, treatment with this compound is expected to result in a significant reduction in the amount of promoter DNA co-immunoprecipitated with the PPARβ/δ antibody. This provides direct evidence of the antagonistic effect of this compound at the chromatin level.
Key Applications
-
Mechanism of Action Studies: Elucidate how this compound antagonizes PPARβ/δ by directly visualizing its effect on receptor-DNA binding.
-
Target Gene Discovery and Validation: Identify and confirm novel target genes regulated by PPARβ/δ by assessing changes in receptor occupancy upon this compound treatment.
-
Drug Development: Characterize the in vivo and in vitro efficacy and selectivity of this compound and other potential PPARβ/δ modulators.
Data Presentation
The following tables summarize quantitative data from studies where this compound was used to antagonize the effects of the PPARβ/δ agonist GW0742 on the expression of target genes Angptl4 and Adrp. While not direct ChIP data, this gene expression data is a downstream consequence of the reduced promoter occupancy of PPARβ/δ demonstrated by ChIP.[1][2]
Table 1: Effect of this compound on GW0742-Induced Gene Expression in Wild-Type Mouse Colon Epithelium [2]
| Treatment Group | Target Gene | Normalized Fold Change in mRNA Expression (Mean ± S.E.M.) |
| Vehicle Control | Angptl4 | 1.0 ± 0.2 |
| GW0742 (10 mg/kg) | Angptl4 | 8.5 ± 1.5 |
| This compound (10 mg/kg) | Angptl4 | 1.2 ± 0.3 |
| GW0742 + this compound | Angptl4 | 2.5 ± 0.6 |
| Vehicle Control | Adrp | 1.0 ± 0.1 |
| GW0742 (10 mg/kg) | Adrp | 4.5 ± 0.7 |
| This compound (10 mg/kg) | Adrp | 1.1 ± 0.2 |
| GW0742 + this compound | Adrp | 1.8 ± 0.4 |
Table 2: Effect of this compound on GW0742-Induced Gene Expression in Human A431 Cancer Cells [2]
| Treatment Group | Target Gene | Normalized Fold Change in mRNA Expression (Mean ± S.E.M.) |
| Vehicle Control | ANGPTL4 | 1.0 ± 0.1 |
| GW0742 (50 nM) | ANGPTL4 | ~20 |
| This compound (1 µM) | ANGPTL4 | ~1.0 |
| GW0742 + this compound | ANGPTL4 | ~2.5 |
| Vehicle Control | ADRP | 1.0 ± 0.2 |
| GW0742 (50 nM) | ADRP | ~6.0 |
| This compound (1 µM) | ADRP | ~1.0 |
| GW0742 + this compound | ADRP | ~1.5 |
Experimental Protocols
This section provides a detailed, representative protocol for a ChIP assay to investigate the effect of this compound on PPARβ/δ promoter occupancy. This protocol is a synthesis of standard ChIP procedures and should be optimized for specific cell types and experimental conditions.[3][4][5]
Materials
-
Cell culture reagents
-
This compound
-
PPARβ/δ agonist (e.g., GW0742)
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Ice-cold PBS
-
Cell lysis buffer
-
Nuclei lysis buffer
-
Sonicator
-
Anti-PPARβ/δ antibody (ChIP-grade)
-
Normal IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
Reagents for DNA purification
-
qPCR primers for target gene promoters (e.g., Angptl4, Adrp) and a negative control region
-
qPCR master mix
Protocol
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with vehicle, a PPARβ/δ agonist (e.g., 50 nM GW0742), this compound (e.g., 1 µM), or a combination of the agonist and this compound for the desired time.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Pellet the nuclei and resuspend in nuclei lysis buffer.
-
Sonicate the chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate a portion of the cleared chromatin overnight at 4°C with either an anti-PPARβ/δ antibody or a normal IgG control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by incubating at 65°C overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using a standard DNA purification kit or phenol:chloroform extraction.
-
-
Analysis:
-
Quantify the immunoprecipitated DNA using quantitative real-time PCR (qPCR) with primers specific for the promoter regions of PPARβ/δ target genes.
-
Analyze the data as a percentage of input or fold enrichment over the IgG control.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 5. Chromatin immunoprecipitation [protocols.io]
Application of GSK3787 in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3787 is a potent, selective, and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ).[1][2][3] PPARs are ligand-activated transcription factors that regulate genes involved in a variety of physiological processes, including lipid metabolism, inflammation, and cell proliferation.[4] this compound covalently modifies a cysteine residue within the ligand-binding pocket of PPARβ/δ, thereby inhibiting its activity.[1][5] This characteristic makes this compound a valuable tool for elucidating the specific roles of PPARβ/δ in regulating target gene expression and related signaling pathways. These application notes provide detailed protocols for utilizing this compound in gene expression analysis.
Mechanism of Action
This compound functions by blocking the ligand-induced activity of PPARβ/δ. In its active state, PPARβ/δ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes. This binding, in the presence of an agonist (e.g., GW0742), typically leads to the recruitment of coactivators and subsequent upregulation of gene transcription.[6][7] this compound antagonizes this process by preventing the conformational changes required for coactivator recruitment, thus repressing the expression of PPARβ/δ target genes.[6][7] It has been shown to effectively antagonize both basal and ligand-induced expression of genes such as Angiopoietin-like 4 (ANGPTL4), Adipose Differentiation-Related Protein (ADRP), Pyruvate Dehydrogenase Kinase 4 (PDK4), and Carnitine Palmitoyltransferase 1A (CPT1A).[1][3][6]
Data Presentation
The following tables summarize the quantitative effects of this compound on the expression of PPARβ/δ target genes in various experimental models.
Table 1: In Vitro Antagonism of Ligand-Induced Gene Expression by this compound
| Cell Line | Agonist (Concentration) | This compound (Concentration) | Target Gene | Fold Change vs. Control (Agonist Only) | Fold Change vs. Control (Agonist + this compound) |
| Mouse Fibroblasts | GW0742 (10 nM) | 1.0 µM | Angptl4 | ~10-fold increase | Antagonized increase |
| Mouse Keratinocytes | GW0742 (50 nM) | 1.0 µM | Angptl4 | Significant increase | Antagonized increase |
| Human A431 (Skin Cancer) | GW0742 (50 nM) | 1.0 µM | ANGPTL4 | ~20-fold increase | Largely antagonized |
| Human A431 (Skin Cancer) | GW0742 (50 nM) | 1.0 µM | ADRP | ~6-fold increase | Largely antagonized |
| Human HepG2 (Liver Cancer) | GW0742 (50 nM) | 1.0 µM | ANGPTL4 | Increased | Antagonized increase |
| Human HepG2 (Liver Cancer) | GW0742 (50 nM) | 1.0 µM | ADRP | Increased | Antagonized increase |
| Human Huh7 (Liver Cancer) | GW0742 (50 nM) | 1.0 µM | ANGPTL4 | Increased | Antagonized increase |
| Human Huh7 (Liver Cancer) | GW0742 (50 nM) | 1.0 µM | ADRP | Increased | Antagonized increase |
| Human MCF7 (Breast Cancer) | GW0742 (50 nM) | 1.0 µM | ANGPTL4 | Increased | Antagonized increase |
| Human Skeletal Muscle Cells | GW0742 | 1.0 µM | CPT1A & PDK4 | Increased | Antagonized increase |
Data synthesized from multiple studies.[1][4][6]
Table 2: In Vivo Antagonism of Ligand-Induced Gene Expression by this compound in Mouse Colon Epithelium
| Treatment Group | Target Gene | Normalized Fold Change vs. Vehicle Control |
| GW0742 (10 mg/kg) | Angptl4 | Increased |
| This compound (10 mg/kg) | Angptl4 | No significant effect |
| GW0742 + this compound | Angptl4 | Prevented GW0742-induced increase |
| GW0742 (10 mg/kg) | Adrp | Increased |
| This compound (10 mg/kg) | Adrp | No significant effect |
| GW0742 + this compound | Adrp | Prevented GW0742-induced increase |
Data is based on studies in wild-type mice; these effects were absent in Pparβ/δ-null mice.[2][6][7]
Experimental Protocols
Protocol 1: In Vitro Analysis of Gene Expression Using qRT-PCR
This protocol details the steps to assess the effect of this compound on the expression of PPARβ/δ target genes in cultured cells.
Materials:
-
Cell line of interest (e.g., HepG2, A431)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PPARβ/δ agonist, e.g., GW0742 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Culture plates (e.g., 6-well plates)
-
RNA isolation kit (e.g., TRIzol reagent or column-based kit)
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (ANGPTL4, ADRP, etc.) and a housekeeping gene (GAPDH, ACTB, etc.)
-
qRT-PCR instrument
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing the treatments. Suggested concentrations are 50 nM for GW0742 and 1.0 µM for this compound.[1][6] Include vehicle-only and this compound-only controls.
-
Incubation: Incubate cells for 24 hours at 37°C in a humidified incubator.[8]
-
RNA Isolation: Wash cells with PBS and lyse them directly in the plate. Proceed with total RNA extraction according to the manufacturer's protocol of your chosen kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA for all samples.
-
qRT-PCR: Set up qRT-PCR reactions using the cDNA, primers, and master mix.
-
Data Analysis: Normalize the cycle threshold (Ct) values of the target genes to the housekeeping gene. Calculate the fold change in gene expression relative to the vehicle control group using the ΔΔCt method.
Protocol 2: In Vivo Analysis of Gene Expression
This protocol describes the administration of this compound to mice to study its effects on gene expression in a specific tissue.
Materials:
-
Wild-type and Pparβ/δ-null mice (for specificity control)
-
This compound
-
PPARβ/δ agonist (e.g., GW0742)
-
Vehicle (e.g., corn oil)
-
Oral gavage needles
-
Dissection tools
-
Tissue homogenization equipment
-
Materials for RNA isolation and qRT-PCR (as in Protocol 1)
Procedure:
-
Animal Dosing: Administer compounds to mice by oral gavage. A typical dose is 10 mg/kg for both this compound and GW0742.[2][6] Treatment groups should include: Vehicle, GW0742 only, this compound only, and GW0742 + this compound.
-
Time Course: Euthanize animals at a specific time point after dosing (e.g., 3 hours) to observe acute effects on gene expression.[2]
-
Tissue Harvest: Carefully dissect the tissue of interest (e.g., colon, liver).[6]
-
Sample Processing: Immediately homogenize the tissue in an RNA lysis buffer (e.g., TRIzol) to preserve RNA integrity.[6][8]
-
Gene Expression Analysis: Proceed with RNA isolation, cDNA synthesis, and qRT-PCR as described in Protocol 1 to quantify the expression of target genes.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound affects the binding of PPARβ/δ to the promoter regions of its target genes.
Materials:
-
Cells or tissues treated as described in the protocols above
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
Antibody against PPARβ/δ
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qRT-PCR targeting the PPRE region of target genes
Procedure:
-
Cross-linking: Treat cells or homogenized tissue with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and isolate nuclei. Shear the chromatin into smaller fragments (200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-PPARβ/δ antibody or control IgG overnight.
-
Immune Complex Capture: Add magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Use qRT-PCR to quantify the amount of promoter DNA (containing the PPRE) that was precipitated. Results from the this compound-treated group can be compared to the agonist-only group to determine if the antagonist reduces the promoter occupancy of PPARβ/δ.[7] Studies have shown that co-administration of this compound with an agonist results in markedly less accumulation of PPARβ/δ in the PPRE region of genes like Angptl4 and Adrp.[2]
Conclusion
This compound is a specific and effective antagonist for studying PPARβ/δ-mediated gene expression. The protocols outlined above provide a framework for researchers to investigate the role of PPARβ/δ in various biological contexts. By inhibiting the receptor, this compound allows for the functional characterization of its target genes and pathways, making it an indispensable tool for basic research and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Utilizing GSK3787 to Elucidate PPAR-β/δ Target Genes
Introduction
Peroxisome proliferator-activated receptor-β/δ (PPAR-β/δ) is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, inflammation, and cell proliferation.[1][2][3] Identifying its downstream target genes is essential for understanding its biological functions and its potential as a therapeutic target. GSK3787 is a potent, selective, and irreversible antagonist of PPAR-β/δ.[4][5] It functions by covalently modifying a cysteine residue (Cys249) within the ligand-binding pocket of both human and mouse PPAR-β/δ, thereby preventing the receptor's activation by agonists.[4] This property makes this compound an invaluable tool for researchers to confirm whether a biological effect or gene regulation is genuinely mediated by PPAR-β/δ.
Mechanism of Action
PPAR-β/δ, like other nuclear receptors, forms a heterodimer with the Retinoid X Receptor (RXR).[3] Upon activation by a ligand (agonist), this complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[6][7] this compound blocks this process. By treating cells or animals with a PPAR-β/δ agonist (e.g., GW0742, GW501516) in the presence and absence of this compound, researchers can identify true PPAR-β/δ target genes. Genes that are upregulated by the agonist and whose upregulation is subsequently blocked by this compound can be confirmed as downstream targets of the PPAR-β/δ signaling pathway.
Selectivity
This compound demonstrates high selectivity for PPAR-β/δ. It has been shown to have no measurable affinity for PPARα.[4] While it can modulate the association of coregulator peptides with PPARγ, its efficacy as a PPAR-β/δ antagonist is markedly higher.[4][8][9] Reporter assays have confirmed its potent antagonism of PPAR-β/δ activity, with only weak antagonistic and agonistic effects on PPARγ.[8][9][10]
Applications
-
Confirmation of PPAR-β/δ Target Genes: The primary application is to validate that the expression of a specific gene is regulated by PPAR-β/δ. This is achieved by demonstrating that an agonist-induced change in gene expression is reversed or prevented by co-treatment with this compound.[4][8]
-
Elucidation of Biological Pathways: By identifying target genes, researchers can delineate the molecular pathways through which PPAR-β/δ exerts its effects on processes like fatty acid oxidation, glucose metabolism, and inflammation.[2]
-
In Vitro and In Vivo Studies: this compound is effective in both cell culture (in vitro) and animal (in vivo) models. Oral administration of this compound has been shown to effectively antagonize agonist-induced gene expression in mice.[8][9][11]
-
Chromatin Immunoprecipitation (ChIP) Assays: this compound can be used in conjunction with ChIP assays to demonstrate that the antagonism of gene expression correlates with reduced binding of PPAR-β/δ to the promoter regions of its target genes.[8][9][11]
Data Presentation: Effect of this compound on PPAR-β/δ Target Gene Expression
The following tables summarize quantitative data from studies using this compound to antagonize the effects of the PPAR-β/δ agonist GW0742.
Table 1: In Vitro Antagonism of GW0742-Induced Gene Expression by this compound
| Cell Line | Species | Target Gene | Agonist (GW0742) Conc. | Antagonist (this compound) Conc. | Outcome | Reference |
| Human Skeletal Muscle Cells | Human | CPT1a, PDK4 | Not Specified | 1 µM | Effectively antagonized agonist-stimulated transcription. | [4] |
| Mouse Primary Fibroblasts | Mouse | Angptl4 | 50 nM | 1 µM | Completely antagonized agonist-induced expression. | [4][5] |
| Mouse Primary Keratinocytes | Mouse | Angptl4 | 50 nM | 1 µM | Completely antagonized agonist-induced expression. | [4][5] |
| A431 (Skin Cancer) | Human | Angptl4, Adrp | 50 nM | 1 µM | Largely antagonized agonist-induced expression. | [4] |
| MCF7 (Breast Cancer) | Human | Angptl4 | 50 nM | 1 µM | Largely antagonized agonist-induced expression. | [4] |
| HepG2 (Liver Cancer) | Human | Angptl4, Adrp | 50 nM | 1 µM | Largely antagonized agonist-induced expression. | [4][8] |
| Huh7 (Liver Cancer) | Human | Angptl4, Adrp | 50 nM | 1 µM | Largely antagonized agonist-induced expression. | [4][8] |
| H1838 (Lung Cancer) | Human | Angptl4, Adrp | 50 nM | 1 µM | No antagonism observed. | [4][8] |
| A549 (Lung Cancer) | Human | Angptl4 | 50 nM | 1 µM | No antagonism observed. | [4][8] |
Table 2: In Vivo Antagonism of GW0742-Induced Gene Expression by this compound in Mouse Colon
| Treatment Group | Dosage | Target Gene | Result | Reference |
| GW0742 | 10 mg/kg | Angptl4, Adrp | Significant upregulation of mRNA expression. | [8][9] |
| This compound | 10 mg/kg | Angptl4, Adrp | No effect on basal expression. | [8][9] |
| GW0742 + this compound | 10 mg/kg each | Angptl4, Adrp | Effectively prevented GW0742-induced expression. | [8][9][11] |
Visualizations: Pathways and Workflows
Caption: PPAR-β/δ signaling pathway activation by an agonist.
Caption: Mechanism of action of this compound as a PPAR-β/δ antagonist.
Caption: Experimental workflow for identifying PPAR-β/δ target genes.
Experimental Protocols
Protocol 1: In Vitro Analysis of PPAR-β/δ Target Gene Expression
This protocol outlines the steps for treating cultured cells to determine the effect of this compound on agonist-induced gene expression.
1. Materials:
-
Cell line of interest (e.g., HepG2, A431, primary keratinocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[12]
-
PPAR-β/δ agonist (e.g., GW0742 or GW501516) stock solution in DMSO
-
This compound stock solution in DMSO[5]
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Reagents for RNA isolation (e.g., TRIzol or commercial kit)
-
Reagents for cDNA synthesis and qRT-PCR
2. Cell Seeding and Culture: a. Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. b. Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
3. Treatment: a. Prepare treatment media by diluting stock solutions of the agonist, antagonist, and/or vehicle (DMSO) into fresh culture medium. A typical final concentration for GW0742 is 50 nM and for this compound is 1 µM.[4] The final DMSO concentration should be consistent across all conditions and typically ≤ 0.1%. b. Set up the following experimental groups in triplicate:
- Vehicle Control (DMSO)
- PPAR-β/δ Agonist (e.g., 50 nM GW0742)
- Agonist + this compound (e.g., 50 nM GW0742 + 1 µM this compound)
- This compound only (e.g., 1 µM this compound) c. Remove old medium from cells and replace with the appropriate treatment medium. d. Incubate cells for a predetermined time (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.
4. RNA Isolation and Gene Expression Analysis: a. After incubation, wash cells with ice-cold PBS and lyse them directly in the well using an appropriate lysis buffer. b. Isolate total RNA according to the manufacturer's protocol. Assess RNA quality and quantity. c. Synthesize cDNA from 1-2 µg of total RNA. d. Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene(s) of interest (e.g., ANGPTL4, ADRP, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. e. Analyze the qRT-PCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control group.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound reduces the physical interaction of PPAR-β/δ with the promoter of a target gene.[8][9]
1. Materials:
-
Cells treated as described in Protocol 1 (scaled up to 10-15 cm dishes, ~1-5 x 10⁷ cells per IP).[13]
-
Formaldehyde (37%)
-
Glycine
-
Ice-cold PBS
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Antibody specific for PPAR-β/δ
-
Control IgG (e.g., normal rabbit IgG)
-
Protein A/G magnetic beads or agarose slurry
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification (e.g., phenol:chloroform or column-based kit)
-
Primers for qPCR targeting the PPRE region of the target gene promoter.
2. Cross-linking and Chromatin Preparation: a. Treat cells in 15 cm dishes as described in Protocol 1 (Vehicle, Agonist, Agonist + this compound). b. Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.[14][15] c. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.[14] d. Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation. e. Lyse the cells and then the nuclei to release chromatin. f. Shear the chromatin into fragments of 200-1000 bp using sonication. Optimize sonication conditions for your specific cell type and equipment.
3. Immunoprecipitation: a. Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.[14] b. Save a small aliquot of the lysate as "Input" control. c. Incubate the remaining lysate overnight at 4°C with either the anti-PPAR-β/δ antibody or the control IgG. d. Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 1-2 hours. e. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[14]
4. Elution and Reverse Cross-linking: a. Elute the chromatin from the beads. b. Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight. Treat the Input sample in parallel. c. Degrade RNA with RNase A and proteins with Proteinase K.[14]
5. DNA Purification and Analysis: a. Purify the DNA from the immunoprecipitated samples and the Input sample. b. Perform qPCR using primers designed to amplify the promoter region of the target gene known to contain a PPRE. c. Analyze the results by calculating the percentage of input DNA that was immunoprecipitated in each condition. A successful experiment will show enrichment of the target promoter sequence in the agonist-treated sample compared to the control, and this enrichment will be significantly reduced in the agonist + this compound co-treated sample.
References
- 1. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 2. Regulation of Cell Proliferation and Differentiation by PPARβ/δ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
- 8. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]
Application Notes and Protocols for GSK3787 Treatment of Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3787 is a potent, selective, and irreversible antagonist of the peroxisome proliferator-activated receptor delta (PPARδ).[1][2][3] It functions by covalently modifying a cysteine residue (Cys249) within the ligand-binding pocket of PPARδ, thereby preventing the receptor's activation.[1] this compound has demonstrated efficacy in antagonizing both basal and agonist-induced PPARδ-dependent gene expression in various cell types, including primary mouse fibroblasts and keratinocytes.[3][4] These application notes provide detailed protocols for the treatment of primary cell lines with this compound to study PPARδ signaling and its downstream effects.
Mechanism of Action
This compound is a highly selective antagonist for PPARδ with a pIC50 of 6.6, showing no significant affinity for PPARα or PPARγ.[1][2][3] Its primary mechanism involves the irreversible binding to PPARδ, which inhibits the recruitment of coactivators and subsequent transcription of target genes.[4] In primary cells, this compound has been shown to effectively block the effects of PPARδ agonists, such as GW0742, on the expression of genes like angiopoietin-like 4 (Angptl4) and adipose differentiation-related protein (Adrp).[3][4]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in primary and other relevant cell lines.
Table 1: Effective Concentrations of this compound in Primary Mouse Cell Lines
| Cell Type | Agonist (Concentration) | This compound Concentration | Observed Effect | Reference |
| Mouse Primary Fibroblasts | GW0742 (50 nM) | 0.1 - 1.0 µM | Antagonism of GW0742-induced Angptl4 gene expression. | [4] |
| Mouse Primary Keratinocytes | GW0742 (50 nM) | 0.1 - 1.0 µM | Complete antagonism of GW0742-induced Angptl4 gene expression at 1.0 µM. | [4][5] |
Table 2: Effects of this compound on Gene Expression in Various Cell Lines
| Cell Line | Agonist (Concentration) | This compound Concentration | Target Gene | Effect | Reference |
| Human Skeletal Muscle Cells | GW0742 | 1 µM | CPT1a, PDK4 | Antagonism of agonist-stimulated transcription. | [1] |
| Human MCF-7 (Breast Cancer) | GW0742 (50 nM) | 1 µM | ANGPTL4 | Antagonism of GW0742-induced expression. | [5] |
| Human Huh7 (Liver Cancer) | GW0742 (50 nM) | 1 µM | ANGPTL4, ADRP | Antagonism of GW0742-induced expression. | [5] |
| Human HepG2 (Liver Cancer) | GW0742 (50 nM) | 1 µM | ANGPTL4, ADRP | Antagonism of GW0742-induced expression. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO at concentrations of ≥15.8 mg/mL.[5] To prepare a 10 mM stock solution, dissolve 3.93 mg of this compound (MW: 392.78 g/mol ) in 1 mL of DMSO.
-
To aid dissolution, gently warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[5]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to several months or at -80°C for up to two years.[5][6]
Protocol 2: Isolation and Culture of Primary Mouse Dermal Fibroblasts
This protocol is adapted from standard procedures for isolating primary fibroblasts from mouse tissue.[7][8]
Materials:
-
Mouse tail or ear tissue
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Collagenase solution
-
0.25% Trypsin-EDTA
-
Cell strainer (70-100 µm)
-
Sterile surgical instruments
Procedure:
-
Euthanize the mouse according to institutional guidelines.
-
Excise tail or ear tissue using sterile instruments and wash it in 70% ethanol for 30 seconds, followed by three washes in sterile PBS.
-
Mince the tissue into small pieces (1-2 mm) in a sterile petri dish containing a small amount of complete medium.
-
Transfer the minced tissue to a conical tube containing collagenase solution and incubate at 37°C for 1-2 hours with gentle agitation.
-
Neutralize the collagenase with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and pass it through a cell strainer to obtain a single-cell suspension.
-
Plate the cells in a culture dish and incubate at 37°C in a humidified 5% CO2 incubator.
-
Change the medium every 2-3 days. The fibroblasts will adhere and proliferate.
-
When the culture reaches 70-80% confluency, subculture the cells using 0.25% Trypsin-EDTA.
Protocol 3: Isolation and Culture of Primary Mouse Keratinocytes
This protocol provides a method for isolating primary keratinocytes from neonatal mouse skin.[2][9]
Materials:
-
Neonatal mice (post-natal day 0-2)
-
Dispase digestion buffer (e.g., 4 mg/mL dispase in keratinocyte growth medium)
-
Keratinocyte growth medium (low calcium, e.g., 0.06 mM CaCl2)
-
0.25% Trypsin-EDTA
-
Cell strainer (100 µm)
-
Collagen-coated culture dishes
-
Sterile surgical instruments
Procedure:
-
Sacrifice neonatal mice by decapitation.
-
Carefully peel the skin and rinse it with sterile PBS.
-
Incubate the skin in dispase digestion buffer overnight at 4°C to separate the epidermis from the dermis.[1]
-
The next day, gently separate the epidermis from the dermis using forceps in a dish containing keratinocyte growth medium.
-
Float the separated epidermis on a trypsin-EDTA solution with the basal layer facing down and incubate for 15-20 minutes at room temperature.
-
Neutralize the trypsin with growth medium and gently scrape the epidermis to release the keratinocytes.
-
Filter the cell suspension through a 100 µm cell strainer.
-
Centrifuge the cells at 180 x g for 5 minutes and resuspend the pellet in keratinocyte growth medium.
-
Plate the cells on collagen-coated dishes and culture at 37°C and 5% CO2. Plate cells as soon as possible after isolation to ensure optimal performance.[2]
Protocol 4: this compound Treatment of Primary Mouse Fibroblasts and Keratinocytes
This protocol outlines the treatment of cultured primary cells with this compound.
Materials:
-
Cultured primary mouse fibroblasts or keratinocytes (at 70-80% confluency)
-
This compound stock solution (10 mM in DMSO)
-
PPARδ agonist (e.g., GW0742) stock solution
-
Cell culture medium appropriate for the cell type
-
Vehicle control (DMSO)
Procedure:
-
Preparation of Working Solutions:
-
Dilute the 10 mM this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1.0 µM).
-
Prepare working solutions of the PPARδ agonist (e.g., 50 nM GW0742) in the same manner.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the test compounds.
-
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Add the medium containing this compound, the agonist, or the combination of both to the respective wells. For antagonist studies, it is common to pre-incubate with the antagonist for a period (e.g., 30-60 minutes) before adding the agonist.
-
Incubate the cells for the desired period (e.g., 24 hours).[5]
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as:
-
RNA isolation and qRT-PCR: To analyze the expression of PPARδ target genes (e.g., Angptl4, Adrp).
-
Western blotting: To assess protein levels.
-
Cell proliferation assays: To determine the effect on cell growth. Studies have shown that this compound does not typically affect the proliferation of various cell lines.[4]
-
-
Mandatory Visualizations
References
- 1. cellntec.com [cellntec.com]
- 2. Isolation and Culture of Primary Mouse Keratinocytes from Neonatal and Adult Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Video: Generating Primary Fibroblast Cultures from Mouse Ear and Tail Tissues [jove.com]
- 8. Generating Primary Fibroblast Cultures from Mouse Ear and Tail Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Isolation and Culture of Primary Mouse Keratinocytes from Neonatal and Adult Mouse Skin [jove.com]
Application Notes and Protocols for GSK3787 Co-Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3787 is a potent and selective, irreversible antagonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] PPARδ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily that plays a crucial role in regulating energy homeostasis, lipid metabolism, inflammation, and cell proliferation.[3][4][5][6] Given its involvement in various physiological and pathological processes, investigating the effects of modulating PPARδ activity through antagonists like this compound, particularly in combination with other therapeutic agents, holds significant promise for drug development.
These application notes provide detailed experimental designs and protocols for conducting co-treatment studies involving this compound. The aim is to assess the synergistic, additive, or antagonistic effects of this compound when used in combination with other compounds, providing a framework for preclinical evaluation.
Mechanism of Action of this compound
This compound acts as a selective and irreversible antagonist of PPARδ with a pIC50 of 6.6, showing no significant affinity for PPARα or PPARγ.[1][2] It covalently modifies a cysteine residue (Cys249) within the ligand-binding pocket of PPARδ, thereby preventing its activation.[1][7] this compound has been shown to effectively antagonize the transcriptional activity induced by PPARδ agonists, such as GW0742, both in vitro and in vivo.[1][8][9] This antagonism has been demonstrated by the reduced expression of PPARδ target genes like ANGPTL4 and PDK4.[1][10]
Key Research Areas for Co-Treatment Studies
-
Oncology: Investigating the potential of this compound to sensitize cancer cells to chemotherapy or targeted therapies. PPARδ has been implicated in the progression of certain cancers.[10]
-
Inflammatory Diseases: Exploring the combined effect of this compound with anti-inflammatory drugs to modulate inflammatory responses. PPARδ signaling can interact with key inflammatory pathways like NF-κB.[3]
-
Metabolic Disorders: Assessing the utility of this compound in combination with drugs for metabolic diseases like diabetes and obesity, given PPARδ's role in regulating metabolism.[4][5]
Experimental Protocols
Cell Viability and Proliferation Assay
Objective: To determine the effect of this compound co-treatment on cell viability and proliferation.
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Co-treatment compound(s)
-
96-well plates
-
MTT or WST-1 reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound and the co-treatment compound(s) in complete medium.
-
Treat cells with:
-
Vehicle control (e.g., DMSO)
-
This compound alone (multiple concentrations)
-
Co-treatment compound alone (multiple concentrations)
-
Combination of this compound and the co-treatment compound at various concentration ratios (e.g., fixed ratio, or one agent fixed while the other is varied).
-
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/WST-1 Assay:
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan crystals.
-
If using MTT, add a solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Generate dose-response curves and determine the IC50 values for each treatment.
-
Use software like CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To assess the induction of apoptosis by this compound co-treatment.
Materials:
-
Selected cell line(s)
-
6-well plates
-
This compound and co-treatment compound(s)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described in the cell viability assay protocol for an appropriate duration.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound co-treatment on key signaling proteins.
Materials:
-
Selected cell line(s)
-
6-well or 10 cm plates
-
This compound and co-treatment compound(s)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved PARP, Bcl-2, Bax, NF-κB p65) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Cell Viability (IC50 Values in µM)
| Treatment Group | Cell Line 1 | Cell Line 2 | Cell Line 3 |
| This compound | |||
| Compound X | |||
| This compound + Compound X (1:1 ratio) | |||
| This compound + Compound X (1:2 ratio) |
Table 2: Apoptosis Analysis (% Apoptotic Cells)
| Treatment Group | Concentration (µM) | Cell Line 1 | Cell Line 2 |
| Vehicle Control | - | ||
| This compound | X | ||
| Compound Y | Y | ||
| This compound + Compound Y | X + Y |
Table 3: Protein Expression (Fold Change vs. Control)
| Target Protein | Treatment Group | Cell Line 1 | Cell Line 2 |
| p-Akt/Akt | This compound | ||
| Compound X | |||
| This compound + Compound X | |||
| Cleaved PARP | This compound | ||
| Compound X | |||
| This compound + Compound X |
Mandatory Visualizations
Caption: PPARδ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound co-treatment studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PPARδ, a Potential Therapeutic Target for Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
- 7. apexbt.com [apexbt.com]
- 8. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
optimizing GSK3787 concentration for cell-based assays
Welcome to the technical support resource for optimizing the use of GSK3787 in your cell-based assays. This guide provides answers to frequently asked questions, detailed troubleshooting steps, and validated protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, selective, and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2][3] Its mechanism involves covalently binding to a specific cysteine residue (Cys249) within the ligand-binding pocket of the PPARδ receptor, which prevents the receptor from being activated by agonists.[4][5] It displays high selectivity for PPARδ (pIC50 = 6.6) with no significant affinity for PPARα or PPARγ.[1][2][3][4]
Q2: What is a recommended starting concentration for this compound in a cell-based assay? A2: A concentration of 1 µM is a widely used and effective starting point for antagonizing agonist-induced PPARδ activity in various cell lines, including human skeletal muscle cells, fibroblasts, and keratinocytes.[2][4][5] For initial dose-response experiments, a range of 0.1 µM to 10 µM is recommended to determine the optimal concentration for your specific cell model and experimental conditions.
Q3: How should I prepare and store this compound stock solutions? A3: this compound is soluble in DMSO, with stock solutions of 10 mM to 100 mM being readily achievable.[1][3][5] It is recommended to prepare a high-concentration stock in DMSO, which can then be aliquoted and stored at -20°C or -80°C for long-term stability (up to 1-2 years).[1] Avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution into your cell culture medium immediately before use.
Q4: What are the essential controls to include in my experiment? A4: To ensure data integrity, the following controls are critical:
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dilute this compound.
-
Agonist-Only Control: Cells treated with a PPARδ agonist (e.g., 50 nM GW0742) to confirm the activation of the pathway.[4]
-
Agonist + this compound: The experimental group to measure the antagonistic effect.
-
This compound-Only Control: Cells treated with this compound alone to assess any effects independent of agonist stimulation and to check for basal antagonism.[6]
Q5: In which cell lines has this compound been shown to be effective? A5: this compound has demonstrated efficacy in a variety of cell lines. It effectively antagonizes agonist-induced gene expression in human skeletal muscle cells, mouse fibroblasts, mouse keratinocytes, and several human cancer cell lines, including MCF7 (breast), Huh7 (liver), and HepG2 (liver).[2][4][5][6] However, its effect can be cell-line dependent, as it showed limited to no activity in lung cancer cell lines like H1838 or A549 in some studies.[4][7]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
| Problem | Possible Cause | Recommended Solution |
| No observed antagonism of agonist activity. | 1. Suboptimal Concentration: The this compound concentration may be too low. 2. Cell Model Insensitivity: The cell line may not express sufficient PPARδ or may have a non-responsive pathway.[4][7] 3. Inactive Agonist/Antagonist: The compound may have degraded. | 1. Perform a dose-response experiment with this compound from 0.1 µM to 10 µM. 2. Confirm PPARδ expression in your cell line via qPCR or Western blot. Test a positive control cell line if possible. 3. Prepare fresh stock solutions of both the agonist and this compound. |
| High cytotoxicity observed. | 1. Concentration Too High: this compound may cause off-target effects at excessive concentrations.[8] 2. Off-Target Effects: While highly selective, this compound can exhibit weak effects on PPARγ at higher concentrations.[6][9][10] 3. Assay Interference: The compound may interfere with the viability assay reagent (e.g., luciferase in ATP-based assays).[11] | 1. Determine the IC50 value using a cytotoxicity assay (see Protocol 2). Use concentrations well below the IC50. Studies show no cytotoxicity in many cell lines at up to 10 µM.[4][6] 2. Lower the concentration to the minimum required for effective PPARδ antagonism. 3. Run a cell-free control by adding this compound directly to the medium with the viability reagent to check for interference.[11] |
| Inconsistent or variable results. | 1. Experimental Variability: Inconsistent cell density, passage number, or treatment times. 2. Reagent Instability: Degradation of this compound or agonist due to improper storage or handling. 3. DMSO Concentration: High or variable final DMSO concentrations affecting cell health. | 1. Standardize your protocol: use cells within a consistent passage range, ensure uniform seeding density, and maintain precise incubation times. 2. Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light. 3. Ensure the final DMSO concentration is consistent across all wells and is typically below 0.1%. |
Experimental Protocols & Data
Key Compound Properties
| Property | Value | Reference |
| Target | Peroxisome Proliferator-Activated Receptor δ (PPARδ) | [1][4] |
| Mechanism | Irreversible Antagonist | [4][5] |
| Potency (pIC50) | 6.6 | [1][2][4] |
| Solubility | ≥15.8 mg/mL in DMSO | [5] |
| Storage | -20°C or -80°C (stock solution) | [1] |
Recommended Concentration Ranges
| Assay Type | Typical Agonist Conc. (GW0742) | Recommended this compound Conc. Range |
| Gene Expression (qPCR) | 50 nM | 0.1 µM - 1.0 µM |
| Reporter Gene Assay | 0.3 µM | 1.0 µM |
| Cell Proliferation/Toxicity | N/A | 0.1 µM - 10 µM |
Protocol 1: Determining Optimal this compound Concentration via qPCR
This protocol is designed to find the lowest effective concentration of this compound that antagonizes the expression of a known PPARδ target gene, such as ANGPTL4 or CPT1a.[2][4]
Materials:
-
Appropriate cell line (e.g., HepG2, MCF7)
-
Complete cell culture medium
-
12-well tissue culture plates
-
PPARδ agonist (e.g., GW0742)
-
This compound
-
DMSO (vehicle)
-
RNA isolation kit
-
qRT-PCR reagents and primers for a target gene (e.g., ANGPTL4) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Cell Seeding: Seed cells in 12-well plates at a density that will result in ~80% confluency at the time of treatment.[12]
-
Cell Culture: Incubate cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Prepare the agonist solution at 2x the final concentration (e.g., 100 nM GW0742).
-
Treatment:
-
Remove the old medium from the cells.
-
Add fresh medium containing the treatments as follows:
-
Vehicle Control (DMSO)
-
Agonist Control (50 nM GW0742)
-
This compound only (at each concentration)
-
Agonist (50 nM GW0742) + this compound (at each concentration)
-
-
-
Incubation: Incubate the treated cells for 24 hours.[12]
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR to measure the relative mRNA levels of the target gene (e.g., ANGPTL4). Normalize the expression to a stable housekeeping gene.
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle control. The optimal concentration of this compound is the lowest concentration that significantly reduces the agonist-induced gene expression.
Protocol 2: Assessing Cytotoxicity of this compound
This protocol determines the concentration of this compound that may induce cytotoxic effects, allowing you to establish a safe working range.
Materials:
-
Appropriate cell line
-
Complete cell culture medium
-
96-well clear-bottom, white or black-walled plates
-
This compound
-
DMSO (vehicle)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubation: Allow cells to attach and grow for 24 hours.
-
Treatment: Add 10 µL of 10x concentrated this compound dilutions to the wells to achieve a final concentration range (e.g., 0.1 µM to 50 µM). Include vehicle-only controls.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's protocol.
-
Mix and incubate as required.
-
-
Data Acquisition: Read the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated wells (set as 100% viability). Plot the percent viability against the this compound concentration and calculate the IC50 value (the concentration that reduces cell viability by 50%).
Diagrams and Workflows
Caption: this compound irreversibly antagonizes the PPARδ/RXR receptor, preventing its activation by agonists.
Caption: A logical workflow for determining the optimal concentration of this compound for cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. GSK 3787 | PPARδ | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
GSK3787 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues encountered with GSK3787 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer or cell culture medium?
This compound is a hydrophobic molecule and is practically insoluble in water and ethanol.[1] Direct dissolution in aqueous-based solutions like phosphate-buffered saline (PBS) or cell culture media will likely result in precipitation or the formation of a suspension.
Q2: What is the recommended solvent for creating a stock solution of this compound?
The most common and recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is crucial to use fresh, anhydrous (water-free) DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][2]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous experimental solution. What is happening?
This is a common issue known as "crashing out." It occurs when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous solution where the compound is poorly soluble. The abrupt change in solvent polarity causes the compound to precipitate.
Q4: How can I prevent this compound from precipitating in my final aqueous solution?
To avoid precipitation, it is essential to employ a serial dilution strategy and consider the use of co-solvents or specific formulation protocols, especially for in vivo studies. For in vitro assays, ensure the final concentration of DMSO is kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts. If precipitation persists, further dilution of the stock solution before adding it to the aqueous medium may be necessary.
Q5: What is the maximum concentration of DMSO that is generally considered safe for cells in culture?
While cell line dependent, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines.[5] It is imperative to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent itself.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Dilution in Aqueous Media
This is the most frequent problem and is often due to improper dilution techniques.
-
Cause: High concentration of the DMSO stock solution leading to "solvent shock" upon rapid dilution.
-
Solution 1: Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your final volume of aqueous media, perform one or more intermediate dilution steps in your aqueous buffer or media.
-
Solution 2: Lower Stock Concentration: Prepare a lower concentration stock solution in DMSO (e.g., 10 mM instead of 100 mM). This reduces the magnitude of the solvent polarity change upon dilution.
-
Solution 3: Gradual Mixing: When adding the DMSO stock to the aqueous solution, vortex or gently swirl the solution continuously to ensure rapid and even distribution, preventing localized high concentrations.
Issue: Precipitate Forms Over Time in the Incubator
This may indicate issues with compound stability or interactions with media components.
-
Cause: The compound may be coming out of solution at the experimental temperature (e.g., 37°C) or interacting with components in the cell culture medium.
-
Solution 1: Use of Serum: The presence of serum can aid in the solubilization of hydrophobic compounds. If your experimental design allows, consider including a low percentage of serum (e.g., 1-2%).
-
Solution 2: Co-solvents (for in vivo formulations): For animal studies, specific formulations using co-solvents and surfactants are often necessary. Refer to the In Vivo Formulation Protocols below.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | ≥ 79 | 201.13 | [1] |
| DMSO | ≥ 50 | 127.30 | [2] |
| DMSO | 39.28 | 100 | |
| DMSO | 5 | [3] | |
| DMF | 3 | [3] | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 | [3] | |
| Ethanol | Insoluble | [1] | |
| Ethanol (with gentle warming and ultrasonic) | ≥ 2.89 | [4] | |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, add 254.6 µL of anhydrous DMSO to 1 mg of this compound (Molecular Weight: 392.78).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
-
Protocol 2: In Vivo Formulation (Suspended Solution)
This protocol yields a suspended solution suitable for oral and intraperitoneal injection.[2]
-
Materials: this compound powder, DMSO, PEG300, Tween-80, Saline.
-
Procedure (for a 2.5 mg/mL solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition:
-
10% DMSO (e.g., 100 µL of the 25 mg/mL stock for a 1 mL final volume).
-
40% PEG300 (e.g., 400 µL).
-
5% Tween-80 (e.g., 50 µL).
-
45% Saline (e.g., 450 µL).
-
-
If precipitation or phase separation occurs, use sonication and/or gentle warming to aid in creating a homogeneous suspension.
-
Protocol 3: In Vivo Formulation (Clear Solution)
This protocol yields a clear solution, with a solubility of at least 2.5 mg/mL.[2]
-
Materials: this compound powder, DMSO, Corn Oil.
-
Procedure:
-
Add the solvents in the following order, ensuring complete mixing after each step:
-
10% DMSO.
-
90% Corn Oil.
-
-
This formulation is suitable for oral administration.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in the PPARδ Signaling Pathway
This compound is a selective and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2][3] It functions by covalently binding to a cysteine residue (Cys249) within the ligand-binding pocket of PPARδ.[1] This prevents the recruitment of coactivators and subsequent transcription of PPARδ target genes, such as Angiopoietin-like 4 (ANGPTL4) and Adipose Differentiation-Related Protein (ADRP), which are involved in lipid metabolism and energy homeostasis.[1][6][7]
Caption: this compound mechanism as an irreversible PPARδ antagonist.
Experimental Workflow for Troubleshooting this compound Solubility
The following workflow provides a logical approach to addressing solubility issues with this compound in your experiments.
Caption: Logical workflow for troubleshooting this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming off-target effects of GSK3787 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK3787. Our resources are designed to help you overcome potential experimental challenges, with a focus on addressing its known off-target effects.
A Note on the Primary Target of this compound
It is a common misconception that this compound is an inverse agonist of RORγt. Scientific literature consistently characterizes this compound as a selective and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3][4] It functions by covalently binding to a cysteine residue (Cys249) within the ligand-binding pocket of PPARδ.[2][3] While this compound is highly selective for PPARδ, it has been shown to have weak activity on PPARγ, which is the primary source of its off-target effects.[5][6][7] This guide will help you design experiments to account for this.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and irreversible antagonist of PPARδ with a pIC50 of 6.6.[1][2] It works by covalently modifying Cys249 in the ligand-binding pocket of PPARδ.[3] This prevents the recruitment of coactivators and subsequent activation of target gene transcription.
Q2: What are the known off-target effects of this compound?
A2: The most documented off-target effect of this compound is its weak interaction with PPARγ.[5][6] Studies have shown that this compound can modulate the association of PPARγ with coregulator peptides, and it exhibits both weak agonistic and antagonistic activity on PPARγ, though its efficacy for PPARγ is significantly lower than for PPARδ.[5][6][7] this compound has no measurable affinity for PPARα.[1][2][6]
Q3: How can I control for the off-target effects of this compound on PPARγ in my experiments?
A3: To ensure your experimental results are due to PPARδ antagonism, consider the following controls:
-
Use a PPARγ-specific agonist and antagonist: Co-treatment with a PPARγ antagonist can help determine if the observed effects of this compound are mediated through PPARγ. Conversely, comparing the effects of this compound to a known PPARγ agonist can help identify any potential agonistic off-target effects.
-
Utilize cell lines with varying PPAR expression: Compare the effects of this compound in cells with high levels of PPARδ and low/no PPARγ, and vice versa.
-
Employ knockout models: The most definitive control is to use Pparδ-null and/or Pparγ-null cells or animal models to confirm that the effects of this compound are dependent on its intended target.[5][6]
Q4: At what concentration is this compound effective, and when do off-target effects become a concern?
A4: this compound effectively antagonizes PPARδ in vitro at concentrations as low as 0.1 to 1.0 μM.[2][5] Off-target effects on PPARγ have been observed at concentrations around 1.0 μM and higher.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for PPARδ antagonism with minimal off-target effects in your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected changes in gene expression not typically associated with PPARδ. | The observed effects may be due to the weak agonistic or antagonistic activity of this compound on PPARγ.[5][6] | 1. Confirm Target Specificity: Test the effect of this compound in Pparδ-null and Pparγ-null cells to isolate the on-target and off-target effects. 2. Run Control Compounds: Include a selective PPARγ agonist (e.g., Rosiglitazone) and antagonist (e.g., GW9662) in your experiment to delineate PPARγ-mediated effects. 3. Gene Expression Analysis: Perform qPCR on known PPARγ target genes (e.g., CD36, aP2) to assess the extent of off-target engagement. |
| Inconsistent results between different cell lines. | Cell lines can have varying expression levels of PPARδ and PPARγ, leading to different responses to this compound.[5] | 1. Characterize Your Cells: Perform Western blotting or qPCR to determine the relative expression levels of PPARδ and PPARγ in your cell lines. 2. Select Appropriate Models: Choose cell lines with a high PPARδ to PPARγ expression ratio for studying on-target effects. |
| Weak or no effect of this compound in an in vivo study. | This could be due to issues with compound solubility, stability, or dosage. | 1. Review Formulation: this compound is typically formulated in corn oil for oral gavage. Ensure proper solubilization.[1] 2. Check Dosing: A common in vivo dose is 10 mg/kg.[1] Consider optimizing the dose for your specific animal model and experimental endpoint. 3. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the bioavailability and half-life of this compound in your model system.[1] |
Quantitative Data Summary
Table 1: In Vitro Selectivity and Potency of this compound
| Target | Activity | pIC50 | Reference |
| PPARδ | Antagonist | 6.6 | [1][2] |
| PPARα | No measurable affinity/activity | < 5 | [1][6] |
| PPARγ | Weak agonist/antagonist | < 5 | [1][5] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Type | Assay | Effective Concentration | Effect | Reference |
| Human Skeletal Muscle Cells | Gene Expression (PDK4, CPT1a) | 1 µM | Antagonism of agonist-induced expression | [4][5] |
| Mouse Fibroblasts & Keratinocytes | Gene Expression (Angptl4) | 0.1 - 1.0 µM | Antagonism of GW0742-induced expression | [2][5] |
| Human Cancer Cell Lines (A431, MCF7, Huh7, HepG2) | Gene Expression (ANGPTL4, ADRP) | 1 µM | Antagonism of GW0742-induced expression | [4][5] |
Experimental Protocols
PPAR Reporter Assay to Determine On-Target vs. Off-Target Activity
This protocol is used to quantify the antagonistic effect of this compound on PPARδ and its potential off-target effects on PPARγ.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., NIH-3T3) in 12-well plates.
-
Transiently transfect cells with a PPAR-responsive reporter plasmid (containing a peroxisome proliferator response element driving luciferase expression) and a PPAR expression vector (for either PPARδ or PPARγ). A β-galactosidase expression vector should be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, treat cells with:
-
Vehicle (e.g., DMSO)
-
PPAR agonist (e.g., 0.3 µM GW501516 for PPARδ, 0.3 µM GW1929 for PPARγ)
-
This compound (e.g., 1.0 µM)
-
PPAR agonist + this compound
-
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.
-
Measure β-galactosidase activity for normalization.
-
-
Data Analysis:
-
Normalize luciferase activity to β-galactosidase activity.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
Assess the ability of this compound to inhibit agonist-induced reporter activity for both PPARδ and PPARγ.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay assesses the ability of this compound to modulate the interaction between PPARs and their coregulator peptides.
Methodology:
-
Reagents:
-
Purified PPARδ and PPARγ ligand-binding domains (LBDs).
-
Fluorescently labeled coregulator peptides (e.g., a fluorescein-labeled coactivator peptide and a terbium-labeled antibody against the LBD).
-
PPAR agonists (GW501516, GW1929) and this compound.
-
-
Assay Procedure:
-
In a 96-well plate, combine the PPAR LBD, the labeled coregulator peptide, and the labeled antibody in assay buffer.
-
Add the test compounds (agonist, this compound, or both) at various concentrations.
-
Incubate to allow binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the TR-FRET signal (ratio of fluorescein emission to terbium emission) using a plate reader.
-
-
Data Analysis:
Visualizations
Caption: this compound primary and off-target signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (this compound), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
improving the stability of GSK3787 in experimental conditions
Welcome to the technical support center for GSK3787. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2][3] It is recommended to use fresh, anhydrous DMSO to prepare a concentrated stock solution.[3] The solubility in DMSO is reported to be ≥15.8 mg/mL.[1]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial for maintaining the stability of this compound. Recommendations are summarized in the table below. It is advised to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] For solutions, it is recommended to use them soon after preparation and not to store them for long periods.[1]
Q3: My this compound solution appears to have precipitated after dilution in aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Increase the percentage of organic co-solvent: If your experimental conditions allow, increasing the final concentration of DMSO or adding another co-solvent like ethanol might help maintain solubility.
-
Use a formulation with surfactants: For in vivo or cell-based assays, consider using a formulation containing surfactants like Tween-80 or PEG300 to improve solubility and stability in aqueous media.[3]
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.[1]
-
Warm the solution: Gently warming the solution to 37°C may aid in dissolution.[1]
-
Prepare fresh dilutions: It is always best to prepare fresh dilutions from your DMSO stock solution immediately before use.
Q4: I am concerned about the stability of this compound in my cell culture medium over a long incubation period. How can I assess its stability?
A4: Since this compound is an irreversible covalent inhibitor, its stability in solution is critical for reproducible results. To assess its stability in your specific experimental conditions, you can perform a time-course experiment. Prepare your working solution of this compound in the cell culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and test its activity in a functional assay. A decrease in activity over time would suggest instability.
Q5: Are there any known incompatibilities of this compound with common buffer components?
A5: As this compound is a covalent inhibitor that reacts with a cysteine residue in its target, PPARδ, it may be susceptible to degradation by nucleophiles.[1][2] While specific incompatibility data is not available, it is advisable to avoid high concentrations of strong nucleophiles in your buffers, such as dithiothreitol (DTT) or β-mercaptoethanol, unless they are a required component of your assay. If they are required, their effect on this compound stability should be evaluated.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in working solution | Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid storing diluted aqueous solutions. |
| Precipitation of this compound in cell culture medium | Visually inspect the medium for any precipitate after adding this compound. If precipitation occurs, refer to the troubleshooting steps for precipitation (FAQ #3). |
| Interaction with serum proteins | If using serum in your cell culture medium, consider that this compound may bind to serum proteins, reducing its effective concentration. You may need to optimize the concentration of this compound in the presence of serum. |
| Adsorption to plasticware | Hydrophobic compounds can sometimes adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware. |
Issue 2: Low or no activity in in vivo studies
| Possible Cause | Troubleshooting Steps |
| Poor bioavailability due to precipitation | Ensure the formulation is a clear solution or a stable suspension before administration. Use appropriate vehicles containing solubilizing agents like PEG300, Tween-80, or corn oil.[3] |
| Rapid metabolism or clearance | While this compound has shown good oral bioavailability in mice, metabolic rates can vary.[3] If you suspect rapid clearance, you may need to adjust the dosing regimen. |
| Incorrect formulation preparation | Follow the formulation protocols carefully, ensuring each component is fully dissolved before adding the next.[3] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | ≥ 4 years | [2] |
| Stock Solution in DMSO | -80°C | 1-2 years | [3] |
| Stock Solution in DMSO | -20°C | 1 month - 1 year | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥15.8 mg/mL | [1] |
| Ethanol | ≥2.89 mg/mL (with gentle warming and sonication) | [1] |
| Water | Insoluble | [1] |
| DMF | 3 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the powder completely. If needed, gentle warming to 37°C or sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[3]
-
Protocol 2: Preparation of an in vivo Formulation (Suspension)
This protocol is adapted from a method for a similar hydrophobic compound and may require optimization for this compound.
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add each solvent sequentially.[3]
-
Start with the required volume of the this compound DMSO stock solution.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add the saline and mix well. This will likely form a suspension. Use ultrasonic treatment if necessary to ensure a uniform suspension.[3]
-
Always prepare this formulation fresh before each use.
-
Visualizations
Caption: A flowchart for the general experimental workflow using this compound.
Caption: The signaling pathway showing this compound's irreversible antagonism of PPARδ.
References
addressing variability in GSK3787 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with GSK3787, a selective and irreversible antagonist of the peroxisome proliferator-activated receptor δ (PPARδ).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and irreversible antagonist of PPARδ.[1][2] It covalently binds to a cysteine residue (Cys249) within the ligand-binding pocket of PPARδ, effectively blocking its activity.[3][4] Its primary use is to antagonize the effects of PPARδ agonists, such as GW0742, on the transcription of target genes like ANGPTL4, ADRP, CPT1a, and PDK4.[4][5]
Q2: How should I dissolve and store this compound?
A2: Proper dissolution and storage are critical to ensure consistent experimental results. This compound is insoluble in water. It is recommended to prepare stock solutions in DMSO.[1] For long-term storage, stock solutions can be kept at -20°C for several months or at -80°C for up to two years.[1][2] It is advisable to use freshly prepared solutions and avoid repeated freeze-thaw cycles.[4] If you notice precipitation upon thawing, gently warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[1]
Q3: I am observing inconsistent results in my cell-based assays. What could be the cause?
A3: Inconsistent results with this compound in cell-based assays can stem from several factors:
-
Cell Line Variability: The antagonistic effect of this compound can vary significantly between different cell lines.[5] For instance, this compound has been shown to effectively antagonize agonist-induced gene expression in cell lines like MCF7 (breast cancer), Huh7, and HepG2 (liver cancer), but not in others like H1838 or A549 (lung cancer).[5] It is crucial to validate the responsiveness of your specific cell line to this compound.
-
PPARδ Expression Levels: The expression level of PPARδ can differ between cell types. For example, keratinocytes express significantly higher levels of PPARδ compared to fibroblasts.[6][7] This difference in receptor expression may influence the required concentration and incubation time for this compound to exert its effect.
-
Compound Stability in Media: While stock solutions in DMSO are stable, the stability of this compound in cell culture media over long incubation periods may vary. It is recommended to use freshly prepared dilutions in your experiments.
-
Agonist Concentration: The effectiveness of this compound as an antagonist is dependent on the concentration of the PPARδ agonist (e.g., GW0742) being used. A common starting point is using 1 µM this compound to antagonize the effects of 50 nM GW0742.[1][4]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is highly selective for PPARδ, some weak off-target activity has been reported. Studies have shown that this compound can exhibit modest agonistic and antagonistic effects on PPARγ.[5][6][8][9] It shows no measurable affinity for PPARα.[2][3][8] If your experimental system has a highly sensitive PPARγ signaling pathway, these off-target effects could contribute to variability.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent | This compound is insoluble in water. Use DMSO to prepare stock solutions.[1] |
| Precipitation after Thawing | Gently warm the stock solution vial at 37°C for 10 minutes and/or sonicate to redissolve the compound.[1] |
| Low Purity of DMSO | Use high-purity, anhydrous DMSO as moisture can reduce solubility.[4] |
| Precipitation in Aqueous Buffers | Minimize the final concentration of DMSO in your aqueous working solution. If precipitation occurs in PBS, consider alternative buffer compositions.[3] |
Issue 2: Lack of Antagonistic Effect in a Cell-Based Assay
| Potential Cause | Troubleshooting Step |
| Low PPARδ Expression in Cell Line | Confirm the expression of PPARδ in your chosen cell line using techniques like qPCR or Western blotting. |
| Cell Line Insensitivity | The effect of this compound can be cell-line specific.[5] Test a range of this compound concentrations and consider using a positive control cell line known to be responsive (e.g., MCF7, Huh7).[5] |
| Suboptimal Agonist/Antagonist Ratio | Optimize the concentration ratio of the PPARδ agonist to this compound. A common starting point is a 20-fold excess of the antagonist (e.g., 1 µM this compound for 50 nM GW0742).[1][4] |
| Insufficient Incubation Time | For gene expression studies (e.g., qPCR), a 24-hour treatment period is often used.[6] You may need to optimize the incubation time for your specific endpoint. |
| Degradation of this compound | Prepare fresh dilutions of this compound in your cell culture media for each experiment. Avoid storing diluted solutions for extended periods. |
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility |
| DMSO | ≥ 15.8 mg/mL[1] |
| DMSO | 5 mg/mL[3] |
| DMF | 3 mg/mL[3] |
| Ethanol | ≥ 2.89 mg/mL (with gentle warming and sonication)[1] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL[3] |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Receptor |
| pIC50 | 6.6 | PPARδ[1][2] |
| pIC50 | < 5 | PPARα[2] |
| pIC50 | < 5 | PPARγ[2] |
Experimental Protocols & Visualizations
General Protocol for a Cell-Based Gene Expression Assay
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make fresh serial dilutions in cell culture media to achieve the desired final concentrations.
-
Treatment:
-
For antagonist-only conditions, add the this compound dilution to the cells.
-
For co-treatment, add the PPARδ agonist (e.g., GW0742) and this compound to the cells.
-
Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours for mRNA analysis).[6]
-
Endpoint Analysis: Harvest the cells and perform downstream analysis, such as RNA extraction and qPCR, to measure the expression of PPARδ target genes.
Experimental Workflow for this compound Cell-Based Assays.
PPARδ Signaling Pathway
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GSK3787 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of GSK3787, a selective and irreversible PPARδ antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor δ (PPARδ) with a pIC50 of 6.6.[1][2][3] It acts as an irreversible antagonist by covalently binding to the cysteine residue (Cys249) within the ligand-binding pocket of PPARδ.[1][4] This action inhibits the transcriptional activity of PPARδ, thereby affecting the expression of target genes involved in energy homeostasis and lipid metabolism, such as CPT1a and PDK4.[1][5] this compound shows high selectivity for PPARδ, with no significant affinity for PPARα or PPARγ.[1][2][5]
Q2: What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of 99% or higher, as confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][6] For instance, some suppliers report purities of 99.46% and ≥98% by HPLC.[1][3]
Q3: How should I prepare stock solutions of this compound and what are its solubility properties?
This compound is soluble in organic solvents like DMSO and DMF.[5][6] It is advisable to prepare a concentrated stock solution in a high-purity solvent such as DMSO. For example, solubility in DMSO is reported to be around 5 mg/mL to over 15.8 mg/mL.[5][6] To aid dissolution, gentle warming at 37°C or sonication can be used.[6] When diluting the DMSO stock into aqueous buffers, be aware that the compound may precipitate if its aqueous solubility limit is exceeded.[7] It is recommended to keep the final DMSO concentration in cell-based assays below 0.5% to avoid solvent-induced effects.[7][8]
Q4: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C, where it can be stable for at least three years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for shorter periods (e.g., one month).[1][2]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause: Degradation of the compound.
-
Solution: Ensure proper storage of both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles and protect from light.[9] Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.
-
-
Possible Cause: Poor cell permeability.
-
Solution: While this compound has shown activity in various cell lines, permeability can be a factor.[8] Ensure the incubation time is sufficient for the compound to reach its intracellular target.
-
-
Possible Cause: High protein binding in culture medium.
-
Solution: The presence of serum proteins can sequester the inhibitor, reducing its effective concentration.[8] Consider reducing the serum concentration in your assay medium if compatible with your experimental design, or increasing the inhibitor concentration after careful dose-response validation.
-
Issue 2: Precipitation of this compound upon dilution into aqueous media.
-
Possible Cause: Exceeding the aqueous solubility limit.
-
Solution: this compound is a hydrophobic molecule.[7] To prevent precipitation, decrease the final concentration of the compound in the aqueous buffer. You can also try using a co-solvent system or maintaining a slightly higher, yet non-toxic, percentage of DMSO (e.g., up to 0.5%).[7] Always prepare fresh dilutions and do not use solutions that have already precipitated.[7]
-
Issue 3: Variability between different batches of the compound.
-
Possible Cause: Differences in purity or the presence of impurities.
-
Solution: Always obtain a Certificate of Analysis (CoA) for each batch of this compound.[6] Perform your own quality control checks, such as HPLC or LC-MS, to confirm the purity and identity of the compound before starting critical experiments. Compare the results with the vendor's CoA and previous batches if available.
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Purity | ≥95% to 99.84% (by HPLC) | [1][3][5][6] |
| pIC50 (PPARδ) | 6.6 | [1][2][5] |
| pIC50 (PPARα, PPARγ) | < 5 (no measurable affinity) | [2][5] |
| Molecular Weight | 392.78 g/mol | [1][5] |
| Solubility in DMSO | 5 mg/mL to >15.8 mg/mL | [5][6] |
| Solubility in DMF | 3 mg/mL | [5] |
| Storage (Solid) | -20°C for up to 3 years | [1] |
| Storage (Stock Solution) | -80°C for 1 year; -20°C for 1 month | [1] |
Experimental Protocols for Quality Control
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of a this compound sample by separating it from any potential impurities.
-
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO, then dilute to 50 µg/mL with the initial mobile phase composition.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main this compound peak relative to the total area of all observed peaks.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Objective: To confirm the identity of this compound by determining its molecular weight.
-
Methodology:
-
LC System: An ultra-high-performance liquid chromatography (UPLC) system coupled to a mass spectrometer.[10]
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase and Gradient: Similar to the HPLC method, but with a faster gradient suitable for UPLC.
-
Flow Rate: 0.4 mL/min.
-
MS Detector: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Scan for a mass range that includes the expected molecular ion of this compound (m/z = 393.8 for [M+H]⁺).
-
-
Data Analysis: The presence of a peak with the correct mass-to-charge ratio confirms the identity of the compound.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of deuterated DMSO (DMSO-d6).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the acquired spectra should be consistent with the known chemical structure of this compound. The vendor's CoA often provides a reference spectrum.[6]
Visualizations
Caption: PPARδ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting inconsistent results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK 3787 | PPARδ | Tocris Bioscience [tocris.com]
- 4. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (this compound), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biomedres.us [biomedres.us]
challenges in long-term GSK3787 treatment of cells
Welcome to the Technical Support Center for GSK3787, a selective and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on troubleshooting challenges that may arise during long-term treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and irreversible antagonist of PPARδ. It functions by forming a covalent bond with a specific cysteine residue (Cys249) within the ligand-binding pocket of the PPARδ protein. This permanent binding prevents the receptor from being activated by its natural or synthetic agonists.
Q2: How selective is this compound?
A2: this compound is highly selective for PPARδ over the other PPAR isoforms, PPARα and PPARγ.[1] However, some studies have reported weak antagonistic and agonistic effects on PPARγ at higher concentrations.[1][2] It is crucial to consider this when designing experiments and interpreting results, especially in cell lines with high PPARγ expression.
Q3: What is the recommended concentration of this compound to use in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and the experimental conditions. Most in vitro studies have used concentrations in the range of 0.1 to 10 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and biological question.
Q4: Does this compound affect cell proliferation?
A4: Studies in various human cancer cell lines have shown that this compound does not significantly affect cell proliferation at concentrations up to 10 µM.[1]
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically dissolved in a polar organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. While some benzamide derivatives are stable in aqueous solutions, the long-term stability of this compound in cell culture media has not been extensively documented.[3][4] For long-term experiments, it is best practice to prepare fresh dilutions from the stock solution.
Troubleshooting Guide
This guide addresses common issues that may be encountered during long-term treatment of cells with this compound.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or no antagonist effect observed | Cell Line Non-Responsiveness: Not all cell lines are sensitive to this compound. This can be due to low or absent PPARδ expression, or variations in downstream signaling pathways. | 1. Verify PPARδ Expression: Confirm the expression of PPARδ in your cell line at both the mRNA and protein level using techniques like qPCR or Western blot.2. Use a Positive Control Cell Line: Include a cell line known to be responsive to this compound in your experiments.3. Consider Alternative Antagonists: If your cell line is confirmed to be non-responsive, you may need to consider other PPARδ antagonists. |
| Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize PPARδ in your specific cell line. | Perform a Dose-Response Curve: Determine the optimal inhibitory concentration for your cell line by testing a range of this compound concentrations. | |
| Compound Instability: this compound may degrade in cell culture medium over extended incubation periods. | 1. Minimize Incubation Time: If possible, design experiments with shorter incubation times.2. Replenish this compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.3. Perform a Stability Test: Assess the stability of this compound in your specific cell culture medium over time using analytical methods like HPLC. | |
| Loss of antagonist effect over time (Acquired Resistance) | Mutation in PPARδ: Long-term exposure to a covalent inhibitor can lead to the selection of cells with mutations in the target protein, such as the Cys249 residue, preventing this compound from binding. | 1. Sequence the PPARδ Gene: In cells that have developed resistance, sequence the ligand-binding domain of the PPARδ gene to check for mutations.2. Use a Non-Covalent Antagonist: Test if a non-covalent PPARδ antagonist is still effective in the resistant cells. |
| Alterations in Downstream Signaling: Cells may adapt to long-term PPARδ inhibition by altering downstream signaling pathways to bypass the block. | 1. Pathway Analysis: Use techniques like RNA sequencing or proteomics to compare the signaling pathways in sensitive and resistant cells.2. Combination Therapy: Consider combining this compound with an inhibitor of the identified bypass pathway. | |
| Observed Cytotoxicity | Off-Target Effects: At high concentrations or in sensitive cell lines, this compound may have off-target effects leading to cytotoxicity. | 1. Lower the Concentration: Use the lowest effective concentration of this compound determined from your dose-response curve.2. Assess Cell Viability: Perform a thorough cell viability assay (e.g., MTT, trypan blue exclusion) at various concentrations and time points.3. Use a More Selective Antagonist: If off-target effects are suspected, consider using a structurally different and more selective PPARδ antagonist. |
| Cumulative Toxicity: Prolonged exposure to any small molecule can lead to cumulative stress on the cells. | 1. Intermittent Dosing: Consider a dosing regimen with periods of treatment followed by recovery in inhibitor-free medium.2. Monitor Cell Health: Closely monitor the morphology and growth rate of your cells throughout the long-term experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
Objective: To determine the effective concentration range of this compound for antagonizing a PPARδ agonist in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PPARδ agonist (e.g., GW0742) stock solution
-
96-well cell culture plates
-
Reagents for downstream analysis (e.g., RNA extraction kit and qPCR reagents for a target gene)
-
Plate reader or qPCR instrument
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.
-
Agonist and Antagonist Preparation: Prepare serial dilutions of this compound in complete culture medium. Prepare a fixed concentration of the PPARδ agonist (e.g., the EC50 concentration for your cell line).
-
Treatment:
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Add the fixed concentration of the PPARδ agonist to the wells already containing this compound.
-
Include appropriate controls: vehicle (DMSO) only, agonist only, and each concentration of this compound alone.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) based on the kinetics of the target gene expression.
-
Downstream Analysis:
-
Lyse the cells and extract RNA.
-
Perform qPCR to measure the expression of a known PPARδ target gene (e.g., ANGPTL4, ADRP).
-
-
Data Analysis: Normalize the target gene expression to a housekeeping gene. Plot the percentage of inhibition of the agonist-induced gene expression against the concentration of this compound to determine the IC50 value.
Protocol 2: Assessing Covalent Target Engagement (Washout Assay)
Objective: To confirm the irreversible binding of this compound to PPARδ in cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
PPARδ agonist
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., qPCR)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with a saturating concentration of this compound for 1-2 hours. Include a vehicle control.
-
Washout:
-
Remove the medium containing this compound.
-
Wash the cells three times with warm, sterile PBS to remove any unbound inhibitor.
-
Add fresh, inhibitor-free medium to the cells.
-
-
Agonist Challenge: Add the PPARδ agonist to the washed cells and to a control set of cells that were not washed.
-
Incubation: Incubate for the appropriate time for the downstream readout.
-
Analysis: Measure the response to the agonist (e.g., target gene expression). If this compound is an irreversible inhibitor, the cells that were washed should still show a significantly reduced response to the agonist compared to the vehicle-treated, washed cells.
Visualizations
Caption: this compound Signaling Pathway
Caption: Troubleshooting Inconsistent this compound Effects
Caption: Long-Term this compound Treatment Workflow
References
- 1. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and stability of strongly acidic benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing GSK3787 toxicity in animal studies
Welcome to the technical support center for GSK3787. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively while minimizing potential toxicities in animal studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and concerns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] It functions by covalently binding to the cysteine residue Cys249 within the ligand-binding pocket of PPARδ, effectively blocking its transcriptional activity.[2] This irreversible binding prevents the receptor from modulating the expression of its target genes.
Q2: What are the known toxicities of this compound in animal studies?
A2: Currently, there is limited publicly available data on specific toxicities of this compound in animal studies. Published research focusing on its efficacy has reported "no overt signs of toxicity" in cell proliferation assays and no adverse effects on cell growth.[3] However, the absence of comprehensive public toxicology reports does not confirm a complete lack of toxicity. Researchers should exercise caution and implement robust monitoring strategies.
Q3: What are the potential on-target and off-target effects of this compound?
A3: On-target effects stem from the intended antagonism of PPARδ. Since PPARδ is involved in lipid metabolism, glucose homeostasis, and inflammation, its inhibition could potentially lead to metabolic dysregulation.[4]
Off-target effects are a theoretical possibility with any small molecule inhibitor. While this compound is highly selective for PPARδ, some studies have noted weak modulation of PPARγ activity.[5][6] Researchers should consider this possibility in their experimental design and data interpretation.
Q4: What is the recommended dosage for this compound in mouse studies?
A4: A commonly cited oral dosage in mice is 10 mg/kg, which has been shown to effectively antagonize PPARδ in vivo.[1][7] However, the optimal dose may vary depending on the animal model, disease state, and experimental endpoint. It is crucial to perform dose-response studies to determine the lowest effective dose that minimizes potential toxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in animal weight or food/water intake. | Metabolic dysregulation due to PPARδ antagonism. | 1. Monitor body weight and food/water consumption daily.2. Conduct baseline and periodic measurements of blood glucose and lipid panels.3. Consider performing a pair-feeding study to control for differences in food intake. |
| Elevated liver enzymes (e.g., ALT, AST) in serum. | Potential hepatotoxicity, a known concern for some PPAR ligands.[8] | 1. Include liver function tests in your safety monitoring plan.2. At the end of the study, collect liver tissue for histopathological analysis.3. If hepatotoxicity is observed, consider reducing the dose or frequency of administration. |
| Signs of renal impairment (e.g., changes in urine output, elevated BUN or creatinine). | Potential nephrotoxicity. | 1. Monitor kidney function through regular serum biochemistry.2. Perform urinalysis to check for proteinuria or other abnormalities.3. Conduct histopathological examination of kidney tissue post-mortem. |
| Altered inflammatory response or unexpected immune cell activation. | Modulation of inflammatory pathways due to PPARδ inhibition. | 1. Perform complete blood counts (CBC) with differentials to monitor immune cell populations.2. Measure key inflammatory cytokines in serum or tissue homogenates.3. Use appropriate control groups to differentiate between disease-related and compound-related effects. |
| Lack of efficacy or inconsistent results. | Issues with compound formulation, administration, or stability. | 1. Ensure proper solubilization of this compound as per the manufacturer's instructions.2. Verify the accuracy of dosing and the route of administration.3. Confirm the stability of the dosing solution over the course of the experiment. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Receptor | Reference |
| pIC50 | 6.6 | Human PPARδ | [1] |
| pIC50 | < 5 | Human PPARα | |
| pIC50 | < 5 | Human PPARγ |
Table 2: Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice
| Parameter | Value (Oral Administration, 10 mg/kg) | Value (Intravenous Administration, 0.5 mg/kg) | Reference |
| Cmax | 881 ± 166 ng/mL (2.2 ± 0.4 µM) | N/A | [1] |
| AUCinf | 3343 ± 332 h*ng/mL | N/A | [1] |
| T1/2 | 2.7 ± 1.1 h | N/A | [1] |
| Bioavailability (F) | 77 ± 17% | N/A | [1] |
| Clearance (CL) | N/A | 39 ± 11 (mL/min)/kg | [1] |
| Volume of Distribution (Vss) | N/A | 1.7 ± 0.4 L/kg | [1] |
Key Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Efficacy in Mice
-
Animal Model: Male C57BL/6 mice are commonly used.[1]
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to experimental groups (e.g., Vehicle control, this compound, Agonist control, this compound + Agonist).
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., corn oil).
-
Administration: Administer this compound via oral gavage at the desired dose (e.g., 10 mg/kg).[7] For co-administration studies, a PPARδ agonist like GW0742 can be used.[5]
-
Timing: Administer compounds for the desired duration. For acute studies, euthanasia may occur 3 hours post-dose.[7]
-
Sample Collection: At the end of the study, collect blood for pharmacokinetic or biomarker analysis and tissues of interest (e.g., colon, liver) for gene expression or histopathological analysis.
-
Analysis: Analyze target gene expression (e.g., Angptl4, Adrp) using qPCR to confirm PPARδ antagonism.[5]
Protocol 2: General Toxicity Monitoring in Animal Studies
-
Clinical Observations: Perform daily cage-side observations to check for any signs of morbidity, distress, or abnormal behavior.
-
Body Weight: Record the body weight of each animal at least twice weekly.
-
Food and Water Intake: Measure food and water consumption per cage at regular intervals.
-
Hematology and Clinical Chemistry: At termination (and at interim time points if possible), collect blood for a complete blood count (CBC) and serum clinical chemistry analysis (including liver and kidney function markers).
-
Organ Weights: At necropsy, weigh key organs (e.g., liver, kidneys, spleen, heart).
-
Histopathology: Collect major organs and tissues, fix them in 10% neutral buffered formalin, and process for histopathological examination by a qualified veterinary pathologist.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
refining GSK3787 delivery methods for in vivo research
Welcome to the technical support center for GSK3787. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for in vivo research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in this compound delivery and experimental design.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] It functions by covalently binding to the Cys249 residue within the ligand-binding pocket of PPARδ, thereby blocking its transcriptional activity.[2] this compound shows significantly lower affinity for other PPAR subtypes, such as PPARα and PPARγ.[1]
Q2: What are the common in vivo applications of this compound?
A2: this compound is primarily used as a tool compound in preclinical in vivo studies to investigate the physiological and pathophysiological roles of PPARδ. This includes research in areas such as metabolic diseases, inflammation, and cancer. It is often used to antagonize the effects of PPARδ agonists to confirm that a biological response is mediated by PPARδ.[3]
Formulation and Delivery
Q3: this compound has poor water solubility. How can I formulate it for in vivo administration?
A3: Due to its hydrophobic nature, this compound requires specific vehicle formulations for in vivo delivery. Common methods include oral gavage and intravenous injection using a co-solvent system. For oral administration, corn oil is a suitable vehicle. A widely used co-solvent system for both oral and parenteral routes is a mixture of DMSO, PEG300, Tween-80, and saline.[4][5]
Q4: I am observing precipitation when preparing my this compound formulation. What should I do?
A4: Precipitation is a common issue with poorly soluble compounds like this compound, especially when diluting a DMSO stock solution into an aqueous-based vehicle. Please refer to the detailed Troubleshooting Guide for Standard Vehicle Formulations below for step-by-step instructions on how to prevent and resolve precipitation. Key strategies include sequential solvent addition, gentle warming, and sonication.[4][6][7]
Q5: Can I use nanoparticle-based delivery methods for this compound?
A5: Yes, encapsulating this compound in nanoparticles can be an effective strategy to improve its solubility, stability, and pharmacokinetic profile. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and lipid-based nanoparticles (LNPs) are suitable for hydrophobic drugs like this compound.[8][9][10][11] Detailed protocols for preparing these formulations are provided in the Experimental Protocols section.
Troubleshooting Guides
Troubleshooting Guide for Standard Vehicle Formulations
This guide addresses common issues encountered when preparing and administering this compound using standard co-solvent vehicles.
| Problem | Potential Cause | Recommended Solution |
| Precipitation during formulation preparation | 1. Incorrect order of solvent addition. 2. Rapid addition of aqueous component. 3. Low temperature of the solution. | 1. Follow the correct order of addition: First, dissolve this compound in DMSO. Then, add PEG300, followed by Tween-80, and finally, the aqueous component (saline).[4][5] 2. Add the aqueous component slowly (dropwise) while continuously vortexing or stirring the mixture.[4] 3. Gently warm the solution to 37°C to aid in dissolution.[7] Sonication can also be used to help dissolve any precipitate.[4] |
| Precipitation upon intravenous injection | The formulation is not stable in the bloodstream, leading to the drug "crashing out." | 1. Ensure the final DMSO concentration is as low as possible (ideally <10% for bolus injections). 2. Inject the formulation slowly to allow for gradual dilution in the bloodstream. 3. Consider using a nanoparticle formulation to improve in vivo stability. |
| Inconsistent results between experiments | 1. Incomplete dissolution of this compound in the vehicle. 2. Instability of the formulation over time. | 1. Visually inspect the formulation for any particulate matter before each administration. If precipitation is observed, try warming and sonicating the solution. 2. Prepare the formulation fresh before each experiment. Do not store the final mixed formulation for extended periods. Stock solutions of this compound in 100% DMSO can be stored at -20°C or -80°C.[5] |
Troubleshooting Guide for Nanoparticle Formulations
This guide provides solutions for common issues during the preparation and characterization of this compound-loaded nanoparticles.
| Problem | Potential Cause | Recommended Solution |
| Low encapsulation efficiency | 1. Poor affinity of this compound for the nanoparticle core. 2. Suboptimal formulation parameters. | 1. For PLGA nanoparticles, ensure the use of an appropriate organic solvent in which both this compound and PLGA are highly soluble.[8][10] 2. For lipid nanoparticles, select lipids with high hydrophobicity to effectively entrap this compound.[12] 3. Optimize the drug-to-polymer/lipid ratio. A higher ratio may lead to drug saturation and lower encapsulation. |
| Large particle size or high polydispersity index (PDI) | 1. Inefficient homogenization or sonication. 2. Aggregation of nanoparticles. | 1. Optimize sonication parameters (power, time, pulse on/off). [8] 2. Ensure adequate concentration of the stabilizer (e.g., PVA for PLGA nanoparticles, PEG-lipid for LNPs). [9] 3. Filter the final nanoparticle suspension through a syringe filter (e.g., 0.22 µm) to remove any large aggregates. |
| Instability of the nanoparticle suspension (e.g., aggregation over time) | 1. Insufficient surface charge (Zeta potential). 2. Degradation of the polymer or lipid. | 1. Measure the zeta potential of the nanoparticles. A value of at least ±20 mV is generally considered stable. If the zeta potential is low, consider using a different stabilizer or modifying the surface of the nanoparticles. 2. Store the nanoparticle suspension at 4°C and use it within a reasonable timeframe. For long-term storage, lyophilization with a cryoprotectant may be necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Corn Oil Vehicle)
Objective: To prepare a suspension of this compound in corn oil for oral administration to mice.
Materials:
-
This compound powder
-
Corn oil (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of corn oil to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension.
-
If the compound does not fully disperse, sonicate the suspension for 5-10 minutes.
-
Visually inspect the suspension for homogeneity before each administration.
Protocol 2: Preparation of this compound for Injection (Co-solvent Vehicle)
Objective: To prepare a clear solution of this compound in a co-solvent vehicle for intravenous or intraperitoneal injection. This protocol is adapted from a formulation used for a similar poorly soluble compound.[4][5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, anhydrous
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved.
-
To a sterile vial, add the required volume of PEG300 (to make up 40% of the final volume).
-
Add the this compound/DMSO stock solution (to make up 10% of the final volume). Vortex thoroughly until the solution is clear.
-
Add Tween-80 (to make up 5% of the final volume). Vortex again to ensure complete mixing.
-
Slowly add sterile saline dropwise while vortexing (to make up 45% of the final volume).
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gently warm it to 37°C and sonicate.
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles
Objective: To encapsulate this compound into PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.[8][10]
Materials:
-
This compound powder
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
-
Sonicator (probe or bath)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in an organic solvent (e.g., DCM).
-
Aqueous Phase Preparation: Prepare a PVA solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase and immediately sonicate at high power to form an oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir for several hours at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Washing: Remove the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps 2-3 times.
-
Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo administration.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS)
-
Zeta Potential: Laser Doppler Anemometry
-
Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound in the nanoparticles and in the supernatant using a suitable analytical method (e.g., HPLC).
Data Presentation
Table 1: Comparison of In Vivo Delivery Methods for this compound
| Delivery Method | Vehicle/Carrier | Typical Dose | Pros | Cons |
| Oral Gavage | Corn oil | 10 mg/kg | - Easy to administer - Good bioavailability reported (77%)[1] | - Potential for stress to the animal - First-pass metabolism |
| Intravenous Injection | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 0.5 mg/kg | - Bypasses first-pass metabolism - Rapid onset of action | - Risk of precipitation in the bloodstream - Requires more technical skill |
| PLGA Nanoparticles | PLGA, PVA | Dose-dependent on loading | - Improved solubility and stability - Potential for sustained release - Can be tailored for targeted delivery | - More complex formulation process - Potential for immunogenicity |
| Lipid-Based Nanoparticles | Solid and liquid lipids, surfactants | Dose-dependent on loading | - High drug loading capacity for hydrophobic drugs - Good biocompatibility - Can enhance oral bioavailability | - Potential for drug expulsion during storage - Formulation can be complex |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (0.5 mg/kg) | Oral (10 mg/kg) |
| Cmax | - | 881 ± 166 ng/mL |
| AUCinf | - | 3343 ± 332 h*ng/mL |
| Half-life (t1/2) | - | 2.7 ± 1.1 h |
| Clearance (CL) | 39 ± 11 (mL/min)/kg | - |
| Volume of Distribution (Vss) | 1.7 ± 0.4 L/kg | - |
| Bioavailability (F) | - | 77 ± 17% |
Data obtained from MedchemExpress and is for male C57BL/6 mice.[1]
Mandatory Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Covalent binding of this compound to PPARδ inhibits target gene transcription.
Diagram 2: Experimental Workflow for Preparing this compound-Loaded PLGA Nanoparticles
Caption: Workflow for the synthesis of this compound-loaded PLGA nanoparticles.
Diagram 3: Troubleshooting Logic for Formulation Precipitation
Caption: A logical workflow for troubleshooting precipitation in this compound formulations.
Diagram 4: In Vivo Off-Target Effect Assessment Workflow
Caption: Experimental workflow for assessing in vivo off-target effects of this compound.
References
- 1. Traditional vs. Novel Drug Delivery Methods - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. static.igem.org [static.igem.org]
- 9. nanocomposix.com [nanocomposix.com]
- 10. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 11. worldscientific.com [worldscientific.com]
- 12. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
GSK3787 Technical Support Center: Interpreting Unexpected Results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the PPARδ antagonist, GSK3787. It addresses common issues and unexpected findings to help interpret your experimental data accurately.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any effect of this compound on the basal expression of my PPARδ target genes?
A: This is a frequently observed and often expected outcome. While this compound effectively antagonizes PPARδ activity induced by agonists, its effect on basal gene expression is highly dependent on the specific gene and cell type. For instance, studies have shown that this compound does not affect the basal expression of ANGPTL4 or ADRP in various fibroblasts, keratinocytes, and human cancer cell lines[1][2]. However, it has been reported to reduce the basal expression of CPT1a and PDK4 in human skeletal muscle cells[1][3]. This suggests that the regulatory elements of different PPARδ target genes and the cellular context play a crucial role in determining the antagonist's effect on basal transcription[1].
Q2: My experiment is showing effects that seem unrelated to PPARδ. Could this compound have off-target activity?
A: Yes, some off-target activity, particularly on PPARγ, has been documented. Reporter assays have demonstrated that this compound exhibits weak antagonism and even slight agonism on PPARγ, though its efficacy is markedly lower than its potent antagonism of PPARδ[1][2][4][5]. This compound has been shown to have no measurable affinity for or effect on PPARα activity[1][4][6][7]. If you are observing unexpected phenotypes, especially at higher concentrations, considering a potential modest effect on PPARγ signaling pathways may be warranted[1][4].
Q3: I am using this compound in cancer research, but it is not affecting the proliferation of my cell lines. Is the compound inactive?
A: This is a consistent finding across multiple studies. Research has shown that this compound, used alone or in combination with a PPARδ agonist like GW0742, does not alter cell proliferation in a wide range of human cancer cell lines, including those from skin, liver, breast, and lung cancers, at concentrations up to 10 μM[1][2][3][4]. Therefore, a lack of effect on cell proliferation is the expected result and does not indicate a problem with the compound's activity as a PPARδ antagonist.
Q4: In my in vivo study, this compound administration alone slightly increased the binding of PPARδ to the promoter of a target gene. Isn't this the opposite of what an antagonist should do?
A: This seemingly counterintuitive result has been reported. In an in vivo mouse model, oral administration of this compound by itself led to a modest increase in the promoter occupancy of PPARδ on the Angptl4 and Adrp genes[1][6]. The critical finding, however, is that when this compound was co-administered with the agonist GW0742, it markedly prevented the agonist-induced accumulation of PPARδ at these promoters[1][6]. The primary function of the antagonist in this context is to block the action of an agonist, which it does effectively.
Q5: My results with this compound are inconsistent between experiments. What are some common sources of variability?
A: Reproducibility issues in cell-based assays can arise from several factors[8].
-
Biological Factors: Ensure your cells are healthy, within a low passage number, and not overgrown[9]. Seeding density should be optimized and kept consistent, as this can affect drug response[8][9].
-
Technical Factors: Inaccurate pipetting is a major source of error[9][10]. Use calibrated pipettes and mix all reagents and cell suspensions thoroughly[10][11]. When using 96-well plates, avoid the outer wells, which are prone to evaporation (the "edge effect"), by filling them with sterile PBS or media[8].
-
Compound Solubility: this compound has specific solubility requirements. For in vitro work, ensure it is fully dissolved in a suitable solvent like DMSO. For in vivo studies, specific formulations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) may be necessary to create a stable suspension for oral administration[6]. Precipitated compound will lead to inconsistent results[8].
Troubleshooting Guide
This section provides a structured approach to diagnosing unexpected results.
| Issue | Possible Cause | Recommended Action |
| No Antagonism Observed | 1. Inactive Agonist: The PPARδ agonist (e.g., GW0742) used to stimulate the pathway is degraded or inactive. | 1. Test the activity of the agonist alone to confirm it induces the expected target gene expression. Use a fresh stock of the agonist. |
| 2. Suboptimal Concentration: The concentration of this compound is too low to effectively compete with the agonist. | 2. Perform a dose-response curve with varying concentrations of this compound while keeping the agonist concentration constant. A common effective concentration in vitro is 1 µM[3][7]. | |
| 3. Low Target Expression: The cell line used expresses very low levels of PPARδ. | 3. Confirm PPARδ expression in your cell line via qPCR or Western blot. Compare expression levels to a known positive control cell type, like keratinocytes[1]. | |
| High Background Signal in Reporter Assays | 1. Promoter Strength: The reporter construct has a strong basal promoter activity. | 1. If possible, use a reporter with a weaker promoter to increase the signal-to-noise ratio. Ensure you are comparing the treated sample to an appropriate vehicle control[10]. |
| 2. Contamination: Reagents or cell cultures are contaminated. | 2. Use freshly prepared, sterile reagents and test cells for contamination[10]. | |
| Variable Results In Vivo | 1. Poor Bioavailability: The formulation of this compound is not optimal for the route of administration, leading to inconsistent absorption. | 1. Follow established protocols for preparing the dosing solution. For oral gavage in mice, a suspension in a vehicle like corn oil or a DMSO/PEG300/Tween-80/Saline mixture has been used[1][6]. |
| 2. Timing of Analysis: Tissue collection time point may not align with the compound's peak activity. | 2. Pharmacokinetic data shows a half-life of about 2.7 hours after oral administration in mice[6]. Ensure your experimental endpoint (e.g., 3 hours post-dose) is consistent with the compound's known properties[1]. |
Quantitative Data Summary
Table 1: Selectivity and Potency of this compound
| Receptor | Potency (pIC50) | Activity | Reference |
|---|---|---|---|
| PPARδ | 6.6 | Selective, irreversible antagonist | [3][6][7] |
| PPARα | < 5 | No measurable affinity/activity | [3][6][7] |
| PPARγ | < 5 | No measurable affinity; weak agonist/antagonist activity in functional assays |[1][4][6] |
Table 2: In Vivo Pharmacokinetics of this compound in Male C57BL/6 Mice
| Parameter | Intravenous (0.5 mg/kg) | Oral (10 mg/kg) | Reference |
|---|---|---|---|
| Cmax | N/A | 881 ± 166 ng/mL | [6] |
| AUCinf | N/A | 3343 ± 332 h•ng/mL | [6] |
| Half-life (t½) | N/A | 2.7 ± 1.1 h | [6] |
| Bioavailability (F) | N/A | 77 ± 17% | [6] |
| Clearance (CL) | 39 ± 11 (mL/min)/kg | N/A | [6] |
| Volume of Distribution (Vss) | 1.7 ± 0.4 L/kg | N/A |[6] |
Experimental Protocols
1. Cell-Based PPAR Reporter Assay This protocol is used to measure the ability of this compound to antagonize ligand-induced PPAR transactivation.
-
Cell Seeding: Seed cells (e.g., NIH-3T3) into multi-well plates appropriate for your luminometer.
-
Transfection: Transiently transfect cells with a reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene, and an expression vector for the PPAR isoform of interest (e.g., LexA-mPPARβ/δ)[1][12]. A β-galactosidase or Renilla luciferase vector can be co-transfected for normalization.
-
Treatment: After allowing cells to recover (typically 24 hours), replace the medium with a medium containing the PPAR agonist (e.g., 50 nM GW501516) with or without various concentrations of this compound[1][5]. Include vehicle-only and agonist-only controls.
-
Incubation: Incubate cells for the desired time (e.g., 24 hours).
-
Lysis and Readout: Lyse the cells and measure luciferase activity according to the manufacturer's protocol. Normalize the PPAR-driven luciferase signal to the control reporter signal.
-
Analysis: Compare the normalized luciferase activity in the presence of the agonist and antagonist to the activity with the agonist alone to determine the extent of antagonism.
2. In Vivo Antagonism and Chromatin Immunoprecipitation (ChIP) Assay This protocol assesses the effect of this compound on agonist-induced PPARδ binding to target gene promoters in live animals.
-
Animal Treatment: Administer compounds to male wild-type and Pparβ/δ-null mice by oral gavage[1]. Create four treatment groups: Vehicle (corn oil), Agonist (e.g., 10 mg/kg GW0742), Antagonist (10 mg/kg this compound), and Agonist + Antagonist[1].
-
Tissue Harvest: Euthanize animals 3 hours post-administration and carefully dissect the target tissue (e.g., colon)[1]. Isolate epithelial cells by scraping the mucosa[1].
-
Chromatin Preparation: Cross-link protein-DNA complexes in the isolated cells using formaldehyde. Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to PPARδ or a control IgG. Use protein A/G beads to pull down the antibody-chromatin complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR on the purified DNA using primers designed to amplify the PPRE region of target genes (Angptl4, Adrp)[1][4].
-
Data Analysis: Calculate the amount of precipitated DNA as a "fold accumulation" relative to the vehicle-treated control after normalizing to input DNA[1]. Compare the promoter occupancy across the different treatment groups in wild-type and null mice.
Visualizations
Caption: PPARδ signaling and the inhibitory action of this compound.
References
- 1. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. goldbio.com [goldbio.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of GSK3787 and Other PPAR-β/δ Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of GSK3787 with other prominent peroxisome proliferator-activated receptor-β/δ (PPAR-β/δ) antagonists. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in metabolic diseases, inflammation, and oncology.
Introduction to PPAR-β/δ Antagonism
Peroxisome proliferator-activated receptor-β/δ is a nuclear receptor that plays a crucial role in regulating gene expression involved in various physiological processes, including lipid metabolism, inflammation, and cell proliferation. While agonists of PPAR-β/δ have been explored for their therapeutic potential, antagonists are gaining interest for their ability to counteract pathological processes driven by excessive PPAR-β/δ activation. This guide focuses on the comparative efficacy of several key PPAR-β/δ antagonists.
Data Presentation: Quantitative Efficacy of PPAR-β/δ Antagonists
The following table summarizes the quantitative efficacy data for this compound and other selected PPAR-β/δ antagonists. The data is presented to facilitate a clear comparison of their potencies.
| Compound | Type | pIC50 | IC50 (nM) | Other Efficacy Measures | Selectivity |
| This compound | Irreversible Antagonist | 6.6 | - | Covalently modifies Cys249 in the ligand-binding pocket. | Selective for PPAR-β/δ over PPARα and PPARγ.[1] |
| GSK0660 | Antagonist | 6.8 | 155 | - | Selective for PPAR-β/δ over PPARα and PPARγ. |
| DG172 | Inverse Agonist | - | 27 | - | Selective for PPAR-β/δ. |
| ST247 | Inverse Agonist | - | 19 (one source reports 93) | EC50 for co-repressor interaction: 10 nM. | Selective for PPAR-β/δ.[2][3] |
| PT-S58 | Pure Antagonist | - | 98 | - | Selective for PPAR-β/δ.[1] |
Signaling Pathway of PPAR-β/δ Antagonism
The following diagram illustrates the general mechanism of action for PPAR-β/δ antagonists. In the presence of an agonist, PPAR-β/δ heterodimerizes with the retinoid X receptor (RXR), binds to peroxisome proliferator response elements (PPREs) on DNA, and recruits co-activators to initiate gene transcription. Antagonists block this process by preventing agonist binding or by recruiting co-repressors.
References
validating GSK3787's selectivity for PPAR-β/δ over PPAR-α/γ
A Comparative Guide to the Selectivity of GSK3787 for Researchers, Scientists, and Drug Development Professionals
This compound has emerged as a critical tool in the study of peroxisome proliferator-activated receptor (PPAR) signaling, offering a high degree of selectivity for the PPAR-β/δ isoform over its α and γ counterparts. This guide provides an objective comparison of this compound's performance against other PPAR isoforms, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental frameworks.
Data Presentation: Quantitative Analysis of Selectivity
The selectivity of this compound for PPAR-β/δ has been quantified in multiple studies, demonstrating its potent antagonism of this isoform with significantly lower affinity for PPAR-α and PPAR-γ. The following table summarizes the available quantitative data.
| Compound | Target | Assay Type | pIC50 | IC50 | Cell Line |
| This compound | hPPAR-β/δ | Ligand Displacement | 6.6[1][2][3] | ~251 nM | - |
| hPPAR-α | Ligand Displacement | < 5[1][3] | > 10,000 nM | - | |
| hPPAR-γ | Ligand Displacement | < 5[1][3] | > 10,000 nM* | - | |
| hPPAR-β/δ | Luciferase Reporter Gene Assay | - | 5 µM[1] | COS-1 |
Note: IC50 values were calculated from the provided pIC50 values (IC50 = 10^(-pIC50)). A pIC50 of < 5 indicates an IC50 value greater than 10,000 nM.
These data clearly illustrate the pronounced selectivity of this compound for PPAR-β/δ. Reporter assays have confirmed the antagonism of PPAR-β/δ activity by this compound, while showing no effect on PPAR-α activity.[4] Interestingly, some studies have noted weak antagonism and partial agonism of PPAR-γ activity at higher concentrations, though its efficacy as a PPAR-β/δ antagonist is markedly higher.[4]
Experimental Protocols
The validation of this compound's selectivity relies on robust in vitro assays. Below are detailed methodologies for two key experimental approaches used to characterize this compound.
PPAR Transactivation Assay (Luciferase Reporter Gene Assay)
This assay measures the ability of a compound to modulate the transcriptional activity of a specific PPAR isoform.
Objective: To determine the functional antagonist activity of this compound against PPAR-α, PPAR-β/δ, and PPAR-γ.
Materials:
-
Cell line (e.g., COS-1 or NIH-3T3)
-
Expression plasmids for the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of each human PPAR isoform (pBIND-hPPAR-α, pBIND-hPPAR-β/δ, pBIND-hPPAR-γ).
-
A reporter plasmid containing a GAL4 response element upstream of a luciferase gene (e.g., pGL3-5XUAS-SV40).
-
A control plasmid for transfection efficiency normalization (e.g., a plasmid constitutively expressing Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and reagents.
-
PPAR agonists (e.g., GW7647 for PPAR-α, GW501516 for PPAR-β/δ, GW1929 for PPAR-γ).
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the appropriate pBIND-PPAR LBD plasmid, the luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
Incubation: Incubate the transfected cells for 4-6 hours.
-
Compound Treatment: Following incubation, replace the transfection medium with fresh medium containing a known PPAR agonist for the specific isoform being tested, in the presence or absence of varying concentrations of this compound. Include appropriate controls (vehicle, agonist alone, this compound alone).
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value for the inhibition of agonist-induced receptor activation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay directly measures the binding of a compound to a PPAR isoform by detecting the displacement of a fluorescently labeled ligand.
Objective: To determine the binding affinity (IC50) of this compound for PPAR-α, PPAR-β/δ, and PPAR-γ.
Materials:
-
Purified, recombinant human PPAR LBDs (GST-tagged).
-
Terbium-labeled anti-GST antibody (donor fluorophore).
-
A fluorescently labeled pan-PPAR ligand (tracer, acceptor fluorophore).
-
This compound.
-
Assay buffer.
-
384-well low-volume black plates.
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound (this compound), the fluorescent tracer, and a pre-mixed solution of the PPAR-LBD and the terbium-labeled anti-GST antibody in the assay buffer.
-
Assay Plate Setup:
-
Add the test compound dilutions to the assay plate.
-
Add the fluorescent tracer to all wells.
-
Initiate the binding reaction by adding the PPAR-LBD/anti-GST antibody mixture to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
TR-FRET Measurement: Measure the time-resolved fluorescence at the emission wavelengths of the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) fluorophores using a suitable plate reader.
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
To further elucidate the context of this compound's action, the following diagrams illustrate the PPAR signaling pathway and a typical experimental workflow for assessing its selectivity.
References
Validating the Antagonistic Activity of GSK3787 with Reporter Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK3787, a known antagonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), with other alternatives, supported by experimental data from reporter assays. Detailed methodologies for the key experiments are provided to enable researchers to replicate and validate these findings.
Introduction to this compound and PPARδ
Peroxisome Proliferator-Activated Receptor delta (PPARδ) is a ligand-activated transcription factor that plays a crucial role in various physiological processes, including lipid metabolism, inflammation, and cell proliferation.[1][2] Its involvement in pathological conditions has made it a significant target for drug discovery. This compound has been identified as a selective and irreversible antagonist of PPARδ.[3][4] This guide focuses on the validation of its antagonistic activity using luciferase-based reporter assays, a common and robust method for studying nuclear receptor function.
Comparative Analysis of PPARδ Antagonists
Reporter assays are instrumental in quantifying the potency of antagonists like this compound. The half-maximal inhibitory concentration (IC50) and the pIC50 (negative logarithm of the IC50) are key metrics for comparison.
| Compound | Target | Assay Type | Cell Line | pIC50 | IC50 | Selectivity | Reference |
| This compound | PPARδ | Ligand Displacement | - | 6.6 | ~251 nM | Selective for PPARδ over PPARα and PPARγ (pIC50 < 5 for both) | [3] |
| PPARδ | Luciferase Reporter Assay | COS-1 | - | 5 µM | Inactive against PPARα and PPARγ in similar functional antagonist assays | [3] | |
| GSK0660 | PPARδ | Binding Assay | - | 6.8 | 155 nM | Nearly inactive on PPARα and PPARγ (IC50 > 10 µM for both) | [5][6][7] |
| PPARδ | Antagonist Assay | - | - | 300 nM | Selective PPARδ antagonist | [5] |
Key Observations:
-
Both this compound and GSK0660 are potent and selective antagonists of PPARδ.[3][5]
-
This compound acts as an irreversible antagonist by covalently binding to the Cys249 residue within the ligand-binding pocket of PPARδ.[4]
-
GSK0660 also exhibits inverse agonist activity, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[7][8]
-
Reporter assays have demonstrated that this compound effectively antagonizes PPARδ activity but has weak or no significant effect on PPARα and PPARγ.[9]
Experimental Protocols
PPARδ Antagonist Luciferase Reporter Assay
This protocol outlines the steps for validating the antagonistic activity of a test compound like this compound on PPARδ using a dual-luciferase reporter assay system.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney 293 (HEK293T) cells or other suitable cell lines (e.g., COS-7) are commonly used.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well.
-
After 24 hours, transfect the cells using a suitable transfection reagent (e.g., Lipofectamine).
-
The transfection mixture per well should contain:
-
An expression plasmid for a GAL4-PPARδ Ligand Binding Domain (LBD) fusion protein.
-
A reporter plasmid containing a GAL4 Upstream Activation Sequence (UAS) driving the expression of firefly luciferase.
-
A control plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
2. Compound Treatment:
-
After 4-6 hours of transfection, replace the transfection medium with fresh culture medium.
-
Prepare serial dilutions of the test compound (this compound) and a known PPARδ agonist (e.g., GW501516) in the culture medium.
-
To determine the antagonistic activity, treat the cells with a fixed concentration of the agonist (typically at its EC50) and varying concentrations of the antagonist (this compound).
-
Include appropriate controls: vehicle (e.g., DMSO), agonist alone, and antagonist alone.
-
Incubate the cells with the compounds for 18-24 hours.
3. Luciferase Assay:
-
After the incubation period, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay reagent kit and a luminometer.
-
The firefly luciferase signal is quenched, and the Renilla luciferase signal is initiated by the second reagent.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of the agonist-induced activity by the antagonist at each concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of PPARδ
Caption: PPARδ Signaling Pathway Activation and Inhibition.
Experimental Workflow for Reporter Assay
References
- 1. Regulation of Cell Proliferation and Differentiation by PPARβ/δ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK 0660 | PPARδ | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of GSK3787's Irreversible Binding to PPARδ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the irreversible peroxisome proliferator-activated receptor delta (PPARδ) antagonist, GSK3787, with a focus on the independent verification of its binding mechanism. We will delve into the experimental data that supports its covalent modification of PPARδ and compare its properties to those of a reversible antagonist. Detailed experimental protocols and visualizations are provided to aid in the understanding and replication of these findings.
Introduction to this compound
This compound is a highly selective and potent antagonist of PPARδ.[1] Its mechanism of action involves the irreversible covalent modification of a specific cysteine residue (Cys249) within the ligand-binding pocket of the PPARδ receptor.[2][3] This irreversible binding offers a prolonged duration of action and makes this compound a valuable tool for studying the physiological and pathological roles of PPARδ. This guide will present data from independent academic research that corroborates the initial findings on this compound's irreversible nature.
Comparative Analysis: Irreversible vs. Reversible Antagonists
To understand the significance of this compound's irreversible binding, it is useful to compare it with a reversible PPARδ antagonist, such as GSK0660. The key distinction lies in the nature of the drug-receptor interaction and the resulting pharmacological profile.
| Feature | This compound (Irreversible) | GSK0660 (Reversible) |
| Binding Mechanism | Covalent modification of Cys249 in the PPARδ ligand-binding pocket.[2][3] | Non-covalent, transient binding to the PPARδ ligand-binding pocket. |
| Duration of Action | Prolonged, as the receptor is permanently inactivated. | Dependent on the compound's pharmacokinetic properties and dissociation rate. |
| Washout Experiments | Antagonistic effect is retained after removal of the compound from the medium. | Antagonistic effect is lost after removal of the compound from the medium. |
| Mass Spectrometry | A mass shift corresponding to the molecular weight of this compound is observed on the PPARδ protein.[3] | No stable mass shift is observed on the PPARδ protein. |
| Selectivity | High selectivity for PPARδ over PPARα and PPARγ.[1] | High selectivity for PPARδ. |
| pIC50 | 6.6[1] | Not specified in the provided search results. |
Experimental Verification of Irreversible Binding
The irreversible binding of this compound to PPARδ has been independently characterized through a series of key experiments. These studies provide robust evidence for a covalent mechanism of action.
Washout Assays
Washout experiments are a fundamental method to distinguish between reversible and irreversible inhibitors. The principle is that the effect of an irreversible inhibitor will persist even after the compound is removed from the experimental system, whereas the effect of a reversible inhibitor will diminish.
A study by Palkar et al. (2010) demonstrated the sustained effect of this compound in cellular assays after a washout procedure.[2] In these experiments, cells are treated with this compound for a specific duration, after which the medium containing the compound is replaced with fresh, compound-free medium. The activity of PPARδ is then measured at various time points post-washout. The persistence of PPARδ inhibition confirms the irreversible nature of the binding.
Mass Spectrometry Analysis
Mass spectrometry provides direct physical evidence of covalent bond formation. By measuring the precise molecular weight of the target protein before and after incubation with the irreversible inhibitor, a mass increase corresponding to the molecular weight of the inhibitor can be detected.
Shearer et al. (2010) utilized mass spectral analysis to confirm the covalent binding of this compound to Cys249 within the PPARδ binding pocket.[3] This technique provides definitive proof of a covalent adduct and can be used to identify the specific amino acid residue that has been modified.
Experimental Protocols
Washout Experiment for Cellular Assays
Objective: To determine if the inhibitory effect of this compound on PPARδ activity is retained after its removal from the cell culture medium.
Methodology:
-
Cell Culture: Plate cells expressing PPARδ (e.g., NIH-3T3 cells transiently transfected with a PPARδ reporter vector) in a suitable multi-well plate and culture overnight.
-
Compound Treatment: Treat the cells with this compound at a concentration known to cause significant inhibition (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 2-4 hours). Include a reversible PPARδ antagonist as a control.
-
Washout:
-
Aspirate the medium containing the compounds.
-
Wash the cells twice with a gentle stream of pre-warmed, serum-free medium.
-
Add fresh, complete culture medium to the wells.
-
-
Incubation: Incubate the cells for various time points post-washout (e.g., 0, 2, 4, 8, 24 hours).
-
PPARδ Activity Measurement: At each time point, lyse the cells and measure PPARδ activity using a suitable reporter assay (e.g., luciferase or β-galactosidase assay).
-
Data Analysis: Compare the PPARδ activity in this compound-treated cells to the vehicle-treated and reversible antagonist-treated cells at each time point. Sustained inhibition in the this compound group after washout indicates irreversible binding.
Intact Protein Mass Spectrometry
Objective: To directly detect the covalent adduction of this compound to the PPARδ protein.
Methodology:
-
Protein Incubation: Incubate purified recombinant PPARδ protein with a molar excess of this compound in a suitable buffer (e.g., PBS) for a sufficient time to allow for covalent modification (e.g., 1-2 hours) at room temperature. A control sample with PPARδ and vehicle (DMSO) should be run in parallel.
-
Sample Preparation:
-
Remove excess, unbound this compound using a desalting column or buffer exchange spin column.
-
Denature the protein sample by adding a suitable solvent (e.g., acetonitrile/water with formic acid).
-
-
Mass Spectrometry Analysis:
-
Infuse the prepared sample into a high-resolution mass spectrometer (e.g., ESI-Q-TOF).
-
Acquire the mass spectrum of the intact protein.
-
-
Data Analysis:
-
Determine the molecular weight of the untreated PPARδ protein from the control sample.
-
Determine the molecular weight of the this compound-treated PPARδ protein.
-
A mass increase in the treated sample that corresponds to the molecular weight of this compound confirms covalent binding.
-
Visualizations
PPARδ Signaling Pathway
Caption: Simplified PPARδ signaling pathway showing activation by an agonist and irreversible inhibition by this compound.
Experimental Workflow for Verifying Irreversible Binding
Caption: Workflow for the experimental verification of this compound's irreversible binding to PPARδ.
References
A Comparative Guide to the In Vivo Pharmacokinetics of LPA1 Receptor Antagonists: GSK3787 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo pharmacokinetic profiles of GSK3787 and other notable lysophosphatidic acid receptor 1 (LPA1) antagonists. The data presented herein has been compiled from various preclinical studies to assist researchers in evaluating and selecting appropriate tool compounds for in vivo studies and to offer insights for the development of novel antifibrotic therapies.
I. Comparative Pharmacokinetic Parameters
The following table summarizes the key in vivo pharmacokinetic parameters of this compound and other selected LPA1 receptor antagonists in various preclinical species. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
| Compound | Species | Route | Dose | T½ (h) | Cmax (ng/mL) | AUCinf (h*ng/mL) | Bioavailability (%) | Clearance (mL/min/kg) | Vss (L/kg) |
| This compound | Mouse (C57BL/6) | IV | 0.5 mg/kg | 2.7 ± 1.1 | - | - | - | 39 ± 11 | 1.7 ± 0.4 |
| Mouse (C57BL/6) | PO | 10 mg/kg | 2.7 ± 1.1 | 881 ± 166 | 3343 ± 332 | 77 ± 17 | - | - | |
| AM095 | Rat | IV | 2 mg/kg | 1.79 | - | - | - | - | - |
| Rat | PO | 10 mg/kg | - | 41,000 | - | High | - | - | |
| Dog | IV | 2 mg/kg | 1.5 | - | - | - | - | - | |
| Dog | PO | 5 mg/kg | - | 21,000 | - | High | - | - | |
| BMS-986278 | Mouse | PO | - | - | - | - | 70 | 37 | - |
| Rat | PO | - | - | - | - | 100 | 15 | - | |
| Monkey | PO | - | ~12 | - | - | 79 | 2 | - |
T½: Half-life; Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; Vss: Volume of distribution at steady state. Data is presented as mean ± standard deviation where available.
II. Experimental Protocols
The following section details a representative experimental protocol for determining the in vivo pharmacokinetics of an LPA1 receptor antagonist in rodents, based on methodologies reported in the cited literature.
Objective: To characterize the pharmacokinetic profile of a novel LPA1 receptor antagonist following intravenous and oral administration in rats.
Materials:
-
Test Compound (LPA1 receptor antagonist)
-
Vehicle for IV and PO administration (e.g., saline, 0.5% methylcellulose)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Cannulas for intravenous administration and blood sampling
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Preparation:
-
House rats in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the study.
-
Surgically implant cannulas into the jugular vein (for IV administration and/or blood sampling) and/or carotid artery (for blood sampling) under anesthesia. Allow animals to recover for at least 24 hours.
-
Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
-
Drug Formulation and Administration:
-
Intravenous (IV) Administration: Dissolve the test compound in a suitable vehicle to the desired concentration (e.g., 1 mg/mL for a 2 mg/kg dose in a 200g rat). Administer the formulation as a bolus injection via the jugular vein cannula.
-
Oral (PO) Administration: Suspend or dissolve the test compound in an appropriate vehicle. Administer the formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points.
-
For IV administration, typical time points include: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
For PO administration, typical time points include: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant and immediately place on ice.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples (e.g., at 4°C, 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (T½, Cmax, AUC, bioavailability, clearance, Vss) from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin).
-
III. Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: LPA1 Receptor Signaling Pathway.
Caption: In Vivo Pharmacokinetic Study Workflow.
Assessing the Specificity of GSK3787-Induced Phenotypes: A Comparative Guide
For researchers investigating the roles of Peroxisome Proliferator-Activated Receptor delta (PPARδ), the specificity of chemical probes is paramount to ensuring that observed phenotypes are a direct result of on-target activity. This guide provides a comprehensive comparison of GSK3787, a widely used PPARδ antagonist, with other available alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams to clarify signaling pathways and experimental workflows.
Comparison of PPARδ Antagonists
The following table summarizes the key characteristics of this compound and alternative PPARδ antagonists, providing a basis for selecting the most appropriate tool for specific research questions.
| Feature | This compound | GSK0660 | DG172 | ST247 |
| Mechanism of Action | Irreversible Antagonist[1][2][3][4] | Antagonist[1][5] | Inverse Agonist[6] | Inverse Agonist[6][7] |
| Target | PPARδ[1][4] | PPARδ[1][5] | PPARδ[8][9] | PPARβ/δ[7] |
| Potency (pIC50 / IC50) | pIC50: 6.6[1][4] | IC50: 155 nM[1][5] | IC50: 27 nM[8][9][10] | IC50: 19.1 nM (for ANGPTL4 downregulation)[7] |
| Selectivity | No measurable affinity for hPPARα or hPPARγ.[1][4] Weak PPARγ antagonism at higher concentrations.[11][12] | >10 µM for PPARα and PPARγ.[1][5] | Selective for PPARβ/δ.[8][9] | Selective for PPARβ/δ.[7] |
| Key Characteristics | Covalently modifies Cys249 in the ligand-binding pocket.[1][8] Orally bioavailable.[11] | Exhibits inverse agonist effects when administered alone.[5] | Enhances transcriptional corepressor recruitment.[8][9] | Induces interaction with corepressors.[7] |
| Reported Phenotypes | Antagonizes agonist-induced transcription of CPT1a, PDK4, Angptl4, and Adrp.[1][4][11][12] No effect on cell proliferation in several cancer cell lines.[1][4] | Reduces basal expression of CPT1a.[1] Reverses effects of PPARβ/δ agonists.[1] | Down-regulates transcription of the PPARβ/δ target gene Angptl4.[8][9] Inhibits cancer cell invasion.[6] | Down-regulates basal expression of ANGPTL4.[7] Inhibits cancer cell invasion.[6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validate specificity, the following diagrams are provided.
Experimental Protocols
To rigorously assess the specificity of this compound-induced phenotypes, a combination of cellular and molecular assays is essential. Below are detailed methodologies for key experiments.
PPAR Reporter Assay
This assay measures the ability of a compound to activate or inhibit PPARδ-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, NIH-3T3)
-
Expression vector for human or mouse PPARδ
-
Reporter vector containing a PPAR response element (PPRE) driving a luciferase or β-galactosidase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound, a PPARδ agonist (e.g., GW0742), and vehicle control (e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARδ expression vector and the PPRE reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A control vector (e.g., empty vector) should be used in parallel.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the vehicle, PPARδ agonist, this compound, or a combination of the agonist and this compound at various concentrations.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Compare the activity in the treated wells to the vehicle control. A specific antagonist effect of this compound is observed if it reduces the agonist-induced luciferase activity.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound affects the binding of PPARδ to the promoter regions of its target genes.
Materials:
-
Cells or tissues treated with vehicle, agonist, this compound, or a combination.
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibody specific for PPARδ
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting the PPRE of a known PPARδ target gene (e.g., ANGPTL4) and a negative control region.
Protocol:
-
Cross-linking: Treat cells or tissues with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-PPARδ antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform qPCR using primers specific to the PPRE of a PPARδ target gene. The amount of immunoprecipitated DNA is calculated relative to the input DNA. A specific effect of this compound would be a reduction in the agonist-induced enrichment of PPARδ at the target gene promoter.
Quantitative PCR (qPCR) for Gene Expression Analysis
This method quantifies the mRNA levels of PPARδ target genes to assess the functional consequences of this compound treatment.
Materials:
-
Cells or tissues treated as described above.
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., CPT1A, PDK4, ANGPTL4) and housekeeping genes (e.g., GAPDH, ACTB).
Protocol:
-
RNA Extraction: Extract total RNA from the treated cells or tissues using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct values of the housekeeping genes. Calculate the relative gene expression changes using the ΔΔCt method. A specific antagonist effect of this compound is demonstrated by its ability to prevent the agonist-induced upregulation of PPARδ target genes.
By employing these comparative data and detailed experimental protocols, researchers can confidently assess the specificity of this compound-induced phenotypes and ensure the validity of their findings in the complex field of nuclear receptor signaling. The use of PPARδ-null models in conjunction with these assays provides the most definitive evidence for on-target effects.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of GSK3787 and novel PPAR-β/δ inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the established peroxisome proliferator-activated receptor-β/δ (PPAR-β/δ) antagonist, GSK3787, and a panel of novel inhibitors: GSK0660, ST247, PT-S58, and DG172. This document summarizes key performance data, details the experimental methodologies used for their characterization, and visualizes relevant biological pathways and workflows to aid in the selection of the most appropriate tool compound for preclinical research.
Quantitative Performance Data
The following tables summarize the binding affinities, functional potencies, and selectivity of this compound and the novel PPAR-β/δ inhibitors. Data has been compiled from a range of in vitro assays.
Table 1: PPAR-β/δ Binding Affinity and Functional Antagonism
| Compound | Type | Binding Affinity (pIC50) | Binding Affinity (IC50, nM) | Functional Antagonism (pIC50) | Functional Antagonism (IC50, nM) |
| This compound | Irreversible Antagonist | 6.6 | ~250 | - | - |
| GSK0660 | Inverse Agonist | 6.8 | 155 | 6.53 | ~300 |
| ST247 | Inverse Agonist | - | 19 | - | 19.1 (on ANGPTL4) |
| PT-S58 | Pure Antagonist | - | 98 | - | - |
| DG172 | Inverse Agonist | - | 27 | - | 9.5 (on ANGPTL4) |
Table 2: Selectivity Profile Against PPAR Isoforms
| Compound | PPAR-β/δ IC50 (nM) | PPAR-α IC50 (µM) | PPAR-γ IC50 (µM) | Selectivity (Fold vs. α) | Selectivity (Fold vs. γ) |
| This compound | ~250 | >10 | >10 | >40 | >40 |
| GSK0660 | 155 | >10 | ≥10 | >64 | >64 |
| ST247 | 19 | - | - | - | - |
| PT-S58 | 98 | - | - | - | - |
| DG172 | 27 | - | - | - | - |
Note: A hyphen (-) indicates that specific data was not available in the reviewed literature.
Detailed Experimental Protocols
Ligand Displacement Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of a test compound to displace a fluorescently labeled ligand from the PPAR-β/δ ligand-binding domain (LBD).
-
Reagents:
-
Purified, recombinant PPAR-β/δ LBD, often GST-tagged.
-
Terbium-labeled anti-GST antibody (donor fluorophore).
-
A fluorescently labeled PPAR-β/δ ligand (e.g., Fluormone™ Pan-PPAR Green) as the tracer (acceptor fluorophore).
-
Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 5 mM EDTA, 10 mM DTT, pH 7.0).
-
-
Procedure:
-
Test compounds are serially diluted in assay buffer.
-
The PPAR-β/δ LBD and the terbium-labeled anti-GST antibody are pre-incubated to allow for complex formation.
-
The fluorescent tracer is added to the test compound dilutions.
-
The LBD/antibody complex is then added to the compound/tracer mixture.
-
The plate is incubated at room temperature for a specified period (e.g., 1-4 hours) to reach equilibrium.
-
-
Data Analysis:
-
TR-FRET is measured using a plate reader capable of time-resolved fluorescence detection, calculating the ratio of the acceptor emission (e.g., 520 nm) to the donor emission (e.g., 495 nm).
-
A decrease in the FRET ratio indicates displacement of the tracer by the test compound.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cell-Based Reporter Gene Assay (Gal4 Chimera System)
This assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit agonist-induced transcription of a reporter gene.
-
Cell Line: A suitable mammalian cell line, such as HEK293 or CV-1, is used.
-
Plasmids:
-
An expression vector encoding a fusion protein of the Gal4 DNA-binding domain and the PPAR-β/δ LBD.
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
A control plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Procedure:
-
Cells are co-transfected with the expression and reporter plasmids.
-
After an incubation period to allow for protein expression, the cells are treated with a known PPAR-β/δ agonist (e.g., GW501516) at a concentration that elicits a submaximal response (e.g., EC80), in the presence of varying concentrations of the test antagonist.
-
Cells are incubated for a further period (e.g., 16-24 hours).
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
The ability of the antagonist to inhibit the agonist-induced luciferase expression is plotted against the antagonist concentration to determine the IC50 value.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine if a PPAR-β/δ antagonist can alter the binding of the PPAR-β/δ receptor to the promoter regions of its target genes.
-
Cell Treatment and Cross-linking:
-
Cells (e.g., primary human skeletal muscle cells) are treated with the PPAR-β/δ agonist, antagonist, or a combination.
-
Proteins are cross-linked to DNA by adding formaldehyde directly to the cell culture medium and incubating for a short period (e.g., 10 minutes) at room temperature.
-
The cross-linking reaction is quenched by the addition of glycine.
-
-
Chromatin Preparation:
-
Cells are lysed, and the nuclei are isolated.
-
The chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication.
-
-
Immunoprecipitation:
-
The sheared chromatin is incubated overnight with an antibody specific for PPAR-β/δ or a negative control IgG.
-
Protein A/G beads are added to capture the antibody-chromatin complexes.
-
The beads are washed to remove non-specifically bound chromatin.
-
-
DNA Purification and Analysis:
-
The cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
The DNA is purified.
-
The amount of a specific target gene promoter sequence (e.g., for ANGPTL4 or CPT1a) in the immunoprecipitated DNA is quantified using quantitative PCR (qPCR).
-
-
Data Analysis:
-
The amount of target DNA is normalized to the input chromatin.
-
The fold enrichment of the target promoter in the PPAR-β/δ immunoprecipitation is compared between different treatment conditions.
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the PPAR-β/δ signaling pathway and the workflows of the key experimental assays described above.
Caption: PPAR-β/δ signaling pathway activation and inhibition.
Caption: Workflows for key in vitro characterization assays.
Safety Operating Guide
Essential Safety and Disposal Procedures for GSK3787
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for GSK3787, a selective and irreversible peroxisome proliferator-activated receptor δ (PPARδ) antagonist.
Quantitative Data Summary
This compound is a potent and selective antagonist for PPARδ.[1][2] The following table summarizes its key quantitative properties.
| Property | Value | Source |
| CAS Number | 188591-46-0 | [3] |
| Molecular Formula | C₁₅H₁₂ClF₃N₂O₃S | [3] |
| Molecular Weight | 392.8 g/mol | [3] |
| pIC₅₀ | 6.6 (for PPARδ) | [1][2] |
| Affinity for PPARα & PPARγ | pIC₅₀ < 5 (no measurable affinity) | [1][2] |
| Purity | ≥95% to ≥98% (vendor dependent) | [3][4] |
| Appearance | Crystalline solid | [3] |
| Solubility in DMSO | 5 mg/mL | [3] |
| Solubility in DMF | 3 mg/mL | [3] |
Proper Disposal Procedures
As a chemical compound used in a laboratory setting, this compound must be disposed of as hazardous waste. The following step-by-step guide outlines the proper disposal procedures. Note: These are general guidelines; always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Segregation of Waste Properly segregate waste containing this compound to prevent accidental mixing with incompatible materials.
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated disposable labware, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO) must be collected in a dedicated, sealed, and chemically compatible liquid waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: 4-chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]-benzamide, the solvent used, and the approximate concentration.
-
Never dispose of solutions containing this compound down the drain.
-
Step 3: Labeling and Storage
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic and incompatible materials, while awaiting pickup.
Step 4: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste manifest documentation and container hand-off. Disposal must be carried out by a licensed hazardous waste contractor.
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
Signaling Pathway and Experimental Workflow
This compound functions as an irreversible antagonist of the Peroxisome Proliferator-Activated Receptor δ (PPARδ). It covalently binds to the receptor, thereby inhibiting the transcription of its target genes. The following diagram illustrates this inhibitory action.
Caption: Mechanism of this compound as an irreversible antagonist of PPARδ signaling.
The provided information is intended to offer essential guidance on the safe handling and disposal of this compound. It is imperative for all laboratory personnel to adhere to their institution's specific safety protocols and to consult with their EHS department for any questions or clarification. By following these procedures, researchers can mitigate risks and ensure a safe and compliant laboratory environment.
References
Navigating the Safe Handling of GSK3787: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with the selective PPARβ/δ antagonist GSK3787, a thorough understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational handling procedures, and proper disposal methods to ensure a safe laboratory environment.
When handling this compound, a compound with the potential for biological activity, stringent adherence to safety measures is crucial to minimize exposure and mitigate any potential risks. The following information, compiled from safety data sheets and chemical supplier information, outlines the necessary precautions for laboratory personnel.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the first line of defense against chemical exposure. For this compound, the following equipment is mandatory:
| PPE Category | Specific Requirements |
| Eye/Face Protection | Safety glasses with side-shields or goggles are required. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected prior to use and replaced if signs of degradation are present. |
| Skin and Body Protection | A laboratory coat should be worn. For operations with a higher risk of exposure, additional protective clothing such as an apron or sleeves may be necessary. Ensure skin is not exposed. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the compound in powder form or when engineering controls are not sufficient to maintain exposure below acceptable limits. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe workflow from receipt of the compound to the final disposal of waste.
Handling and Storage
Upon receipt, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, it is often recommended to store the compound at -20°C.[1] When preparing solutions, work should be conducted in a chemical fume hood to minimize inhalation exposure. Avoid generating dust when handling the solid form.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable materials, should be considered hazardous waste. This waste must be collected in a designated, labeled, and sealed container. Disposal should be carried out in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Experimental Workflow for Safe Handling and Disposal
To provide a clear, step-by-step visual guide, the following workflow diagram outlines the critical stages of handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can effectively manage the risks associated with this compound and maintain a secure and productive laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
